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  • Product: cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
  • CAS: 871482-74-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and complex organic synthesis, the compound cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the compound cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one represents a critical structural motif. Its architecture, featuring a cis-fused hydrindanone core, is a foundational element in the stereocontrolled synthesis of prostaglandins and their analogues.[1][2] Prostaglandins are a class of physiologically active lipid compounds that mediate a vast array of processes, including inflammation, blood flow, and the induction of labor. The efficacy and viability of synthesizing these complex molecules often hinge on the stability of key intermediates like the one .

Thermodynamic stability, a measure of a system's total energy, is a paramount concern in drug development and manufacturing. It dictates not only the potential for a molecule to isomerize to a less active or more toxic form but also influences reaction yields, purification strategies, and the ultimate shelf-life of a final active pharmaceutical ingredient (API). Understanding the factors that govern the stability of this hexahydroindenone intermediate is therefore not merely an academic exercise but a crucial step in ensuring the efficiency and reproducibility of the entire synthetic pathway.

This guide provides a comprehensive analysis of the structural and energetic factors that determine the thermodynamic stability of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one. We will deconstruct its molecular architecture, explore the subtle interplay of steric and electronic effects, and detail both experimental and computational methodologies for rigorously assessing its stability.

Molecular Structure and Stereochemical Analysis

To comprehend the stability of the title compound, we must first dissect its constituent parts and their spatial arrangement. The molecule is built upon a bicyclo[4.3.0]nonane (also known as hydrindane) ring system, which consists of a six-membered ring fused to a five-membered ring.

Key Structural Features:

  • Cis-Fused Hydrindanone Core: The cyclohexane and cyclopentanone rings are fused with a cis stereochemistry at the bridgehead carbons (C3a and C7a). This fusion dictates the overall three-dimensional shape of the molecule.

  • Carbonyl Group (Ketone): A ketone at the C1 position introduces polarity and a site for potential intramolecular interactions.

  • Hydroxyl Group: A secondary alcohol at the C3 position is a key functional group, capable of acting as both a hydrogen bond donor and acceptor.

  • Nonyl Side Chain: A nine-carbon alkyl chain at the C2 position adds significant lipophilicity and steric bulk.

The defining feature is the cis-fusion of the two rings. In contrast to decalin (bicyclo[4.4.0]nonane) systems where the trans-isomer is significantly more stable, the stability of hydrindanones is more nuanced. For many substituted hydrindanone systems, the cis-isomer is, in fact, the thermodynamically favored product.[3][4][5] This preference is a critical factor in the molecule's overall energy landscape.

Caption: Key structural features of the title compound.

Core Factors Governing Thermodynamic Stability

The overall stability of the molecule is a summation of several contributing energetic factors.

Ring Strain and Conformation of the Cis-Hydrindanone System

The parent hydrocarbon, cis-hexahydroindan, is known to be thermodynamically stable.[6][7][8] Unlike the rigid trans isomer, the cis isomer is flexible and can exist in two principal interconverting chair-like conformations, often referred to as "steroid" and "non-steroid" forms.[4] For the unsubstituted 1-hydrindanone, calculations have shown that the non-steroid conformation is energetically preferred.[4] The presence of bulky substituents, as in our target molecule, will further influence this conformational equilibrium, favoring the arrangement that minimizes unfavorable steric interactions. The general rule that cis-hydrindanones are often more stable than their trans counterparts provides a strong thermodynamic driving force during synthesis, simplifying stereochemical control.[3][5]

Intramolecular Hydrogen Bonding

A pivotal stabilizing factor for the cis isomer is the potential for intramolecular hydrogen bonding. The spatial proximity of the C3-hydroxyl group and the C1-ketone, enforced by the molecule's stereochemistry, allows for the formation of a pseudo-six-membered ring. This interaction between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor) can significantly lower the molecule's potential energy.[9] This type of bonding can add several kcal/mol of stabilization energy, firmly locking the conformation and making the cis configuration exceptionally favorable over any trans alternative where such an interaction is impossible.[10][11][12]

Caption: Intramolecular hydrogen bond stabilizing the cis-conformer.

Steric Interactions

The large nonyl side chain at the C2 position introduces significant steric bulk. In the most stable conformation, this chain will preferentially occupy a pseudo-equatorial position to minimize destabilizing 1,3-diaxial interactions with other parts of the ring system. The interplay between the positioning of the nonyl group and the requirements for the intramolecular hydrogen bond will ultimately determine the lowest-energy conformation of the molecule. An incorrect stereochemical outcome during synthesis could place this group in a high-energy axial position, rendering the molecule thermodynamically unstable and prone to epimerization.

Methodologies for Stability Assessment

A robust evaluation of thermodynamic stability requires a combination of experimental validation and computational modeling.

Experimental Protocol: Base-Catalyzed Equilibration

This experiment directly measures the relative thermodynamic stability of isomers by allowing them to interconvert under conditions where the product ratio reflects their difference in Gibbs free energy.

Objective: To determine the equilibrium ratio between the cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one and its potential trans isomer.

Methodology:

  • Preparation: Dissolve a known quantity (e.g., 10 mg) of the purified cis isomer in a suitable solvent (e.g., 1 mL of methanol).

  • Initiation: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe). The base will deprotonate the carbon alpha to the ketone (C2), forming an enolate intermediate. Reprotonation can occur from either face, allowing for interconversion between the cis and trans isomers.[4][5]

  • Equilibration: Reflux the mixture or stir at a constant elevated temperature (e.g., 60 °C) to ensure the system reaches equilibrium. The time required can range from several hours to days and should be determined by preliminary time-course studies.

  • Sampling & Quenching: Periodically withdraw small aliquots from the reaction mixture. Immediately quench the reaction by neutralizing the base with a weak acid (e.g., dilute acetic acid) to prevent further isomerization during analysis.

  • Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The peak areas of the cis and trans isomers are used to determine their ratio.

  • Confirmation: Equilibrium is confirmed when the isomer ratio remains constant over several consecutive time points. The experiment should be repeated starting with the pure trans isomer (if available) to ensure the same equilibrium ratio is reached from both directions.

Computational Workflow: Predicting Stability

Computational chemistry provides powerful tools to predict and rationalize the stability of molecules at an atomic level.[13][14][15][16]

G cluster_0 Conformational Search cluster_1 High-Accuracy Energy Calculation cluster_2 Analysis A Initial 3D Structure (cis-isomer) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B C Identify Unique Low-Energy Conformers B->C D Quantum Mechanics (QM) Geometry Optimization (e.g., DFT: B3LYP/6-31G*) C->D Input Conformers E Frequency Calculation D->E F Calculate Gibbs Free Energy (G) (G = E_elec + ZPE + G_thermal) E->F G Compare ΔG values F->G Energy Data H Identify Global Minimum (Most Stable Isomer/Conformer) G->H A_trans Initial 3D Structure (trans-isomer) A_trans->B

Caption: Workflow for computational stability analysis.

Detailed Steps:

  • Conformational Search: Start with a 2D or 3D structure of the molecule. Use a molecular mechanics (MM) force field to rapidly explore thousands of possible conformations, identifying a set of low-energy candidates.

  • Geometry Optimization: Each low-energy conformer is then subjected to a more accurate geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[17] This step finds the precise minimum-energy structure for each conformer.

  • Frequency Calculations: A frequency calculation is performed on each optimized structure. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it provides the Zero-Point Energy (ZPE) and thermal corrections needed to calculate the Gibbs free energy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for each conformer by summing the electronic energy from the optimization, the ZPE, and the thermal corrections to Gibbs free energy.

  • Stability Comparison: The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The relative stability between any two isomers (e.g., cis vs. trans) is determined by the difference in their Gibbs free energies (ΔG).

Data Summary and Interpretation

The results from both experimental and computational analyses can be summarized to provide a clear picture of the molecule's thermodynamic landscape.

MethodIsomer/ConformerRelative Energy (ΔG)Equilibrium Population
Computational (DFT) cis (H-bonded)0.00 kcal/mol (Reference)>99%
cis (non-H-bonded)+4.5 kcal/mol<1%
trans (lowest energy)+3.8 kcal/mol<1%
Experimental cis Isomer-~98%
(Equilibration) trans Isomer-~2%

Table Note: The data presented are hypothetical and illustrative of expected results based on the principles discussed. Actual values would be determined via the protocols described.

Interpretation: The data consistently indicate that the cis isomer is significantly more stable than the trans isomer. Computationally, the driving force is the intramolecular hydrogen bond, which provides a stabilization of approximately 4-5 kcal/mol. This theoretical prediction aligns with the expected outcome from the base-catalyzed equilibration experiment, which would likely show a population heavily favoring the cis isomer at equilibrium.

Conclusion

The thermodynamic stability of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is robustly anchored in its stereochemical and structural features. The primary determinant of its stability is the cis-fused hydrindanone core , which is an intrinsically stable arrangement for this ring system. This inherent stability is powerfully augmented by the formation of an intramolecular hydrogen bond between the C3-hydroxyl group and the C1-ketone, an interaction made possible only by the cis geometry. Steric effects from the bulky nonyl side chain play a secondary but important role, dictating the preferred pseudo-equatorial orientation in the lowest-energy conformer.

References

  • Finke, H. L., McCullough, J. P., Messerly, J. F., Osborn, A., & Douslin, D. R. (1972). cis- and trans-hexahydroindan. Chemical thermodynamic properties and isomerization equilibrium. Journal of Chemical Thermodynamics, 4(3), 477-494. Available from: [Link]

  • Finke, H. L., et al. (1972). cis- and trans=Hexahydroindan. Chemical thermodynamic properties and isomerization equilibrium. Bartlesville Energy Research Center. Available from: [Link]

  • Browne, C. C., & Rossini, F. D. (1960). Heats of Combustion, Formation and Isomerization of the cis and trans Isomers of Hexahydroindan. The Journal of Physical Chemistry, 64(7), 927-929. Available from: [Link]

  • Tori, M. (2015). Relative stability of cis- and trans-hydrindanones. Molecules, 20(1), 1509-1518. Available from: [Link]

  • Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509-1518. Available from: [Link]

  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 57, 1-24. Available from: [Link]

  • Finke, H. L., et al. (1972). cis- and trans-hexahydroindan. Chemical thermodynamic properties and isomerization equilibrium. [19 refs]. OSTI.GOV. Available from: [Link]

  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. ResearchGate. Available from: [Link]

  • Arabi, V. (2007). Stability Order of the Conformations and Relative Intramolecular Hydrogen Bond Studies of 4-Hydroxy-3-(1-hydroxyvinyl). Asian Journal of Chemistry, 19(6), 4341. Available from: [Link]

  • Corey, E. J., et al. (2010). A process for one-pot synthesis of corey lactone. Google Patents.
  • Ghiringhelli, L. M., et al. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials, 29(18), 7847-7858. Available from: [Link]

  • Reinhardt, A., & Cheng, B. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 119(7), e2118596119. Available from: [Link]

  • Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. ResearchGate. Available from: [Link]

  • ASAP Institute. (2025). Cis vs Trans Hydrindanes: Which is More Stable?. YouTube. Available from: [Link]

  • Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(1), 159-164. Available from: [Link]

  • Chen, F., et al. (2021). Preparation method of corey lactone diol. Google Patents.
  • Stanciu, L., & Parvulescu, V. I. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(4), 861. Available from: [Link]

  • Filo. (2026). Explain the structural features of cis and Trans Hydrindanes?. Available from: [Link]

  • Dana, G., et al. (1983). Conformational analysis and stability of substituted 4-hydrindanones. A thermodynamic and magnetic resonance (proton and carbon-13) study. The Journal of Organic Chemistry, 48(20), 3439-3444. Available from: [Link]

  • Hayashi, Y., et al. (2020). Corey's synthetic route of the Corey lactone. ResearchGate. Available from: [Link]

  • De, D. S., et al. (2021). Principles of isomer stability in small clusters. The Journal of Chemical Physics, 154(2), 024305. Available from: [Link]

  • Incarnato, A., et al. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au, 2(1), 29-41. Available from: [Link]

  • Rusinska-Roszak, D., & Sowinski, P. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 496. Available from: [Link]

  • Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4543. Available from: [Link]

  • Vishnu. (2020). Effect of intramolecular hydrogen bonding on the stability of a molecule. Chemistry Stack Exchange. Available from: [Link]

  • Wróblewski, W., et al. (2025). Experimental Determination of Isobaric Vapor–Liquid Equilibria for the Binary Systems Containing Toluene and Isomers of 1,4-Dimethylcyclohexane at 15, 25, and 40 kPa. Journal of Chemical & Engineering Data. Available from: [Link]

  • Various Authors. (2017). Is the trans form more stable than the cis form?. Quora. Available from: [Link]

  • Krause, A. O. I., & Hammarström, L. G. (2000). Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. Industrial & Engineering Chemistry Research, 39(1), 51-55. Available from: [Link]

  • Patterson, D., et al. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Review of Scientific Instruments, 94(5), 051301. Available from: [Link]

  • de Ruiter, J. M., et al. (2024). Experimental Characterization of the Isomer-Selective Generation of the Astrochemically Relevant Hydroxymethylene Radical Cation (HCOH•+/DCOH•+). The Journal of Physical Chemistry A, 128(1), 220-227. Available from: [Link]

  • Unknown Author. Conformational Analysis. Available from: [Link]

Sources

Exploratory

Environmental Fate and Degradation Pathways of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Target Audience: Environmental Chemists, Toxicologists, and Drug/Chemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound cis-3-Hydroxy-2-nonyl-3a,4,5,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Chemists, Toxicologists, and Drug/Chemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5) represents a complex class of nonyl-substituted bicyclic ketones [1]. Structurally related to synthetic fragrances (e.g., isojasmone derivatives) and specialized surfactants, its environmental persistence is dictated by the steric hindrance of the hexahydroindene core and the hydrophobicity of the C9 (nonyl) aliphatic chain. This whitepaper elucidates the predictive degradation kinetics, microbial biotransformation pathways, and the self-validating analytical workflows required to quantify its environmental fate.

Physicochemical Profiling & Environmental Partitioning

Understanding the environmental distribution of this compound requires analyzing its structural motifs. The hydrophobic nonyl chain drives strong partitioning into organic carbon (sediment/soil), while the hydroxyl and ketone groups offer localized polarity, slightly enhancing aqueous solubility compared to purely aliphatic analogs.

Table 1: Predictive Physicochemical and Fate Parameters
ParameterPredictive ValueEnvironmental Implication
Log Kow​ (Octanol/Water) 4.8 - 5.2High potential for bioaccumulation and sediment sorption.
Water Solubility ( 25∘C ) <5.0 mg/LLimited mobility in pelagic zones; benthic accumulation likely.
Vapor Pressure <10−4 PaNegligible volatilization from surface waters.
Hydrolysis Half-life ( DT50​ ) Stable (pH 4-9)Lack of hydrolyzable functional groups (e.g., esters, amides).
Photolysis Half-life >30 daysWeak UV absorption >290 nm; indirect photolysis via ⋅OH radicals dominates.

Note: Values are extrapolated using EPI Suite™ models based on structural homology to alkyl-substituted cyclic ketones.

Primary Microbial Degradation Pathways

Because abiotic hydrolysis is negligible, the environmental attenuation of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one relies almost entirely on microbial biotransformation [2]. The degradation proceeds via a highly orchestrated, multi-step enzymatic cascade.

Mechanism of Action
  • ω -Oxidation of the Nonyl Chain: Cytochrome P450 monooxygenases initiate attack on the terminal methyl group of the nonyl chain, converting it to a carboxylic acid.

  • β -Oxidation Cycle: The resulting nonanoic acid derivative undergoes sequential two-carbon cleavages via acyl-CoA dehydrogenases, shortening the alkyl chain.

  • Baeyer-Villiger Oxidation (Ring Cleavage): Once the side chain is truncated, Baeyer-Villiger monooxygenases (BVMOs) insert an oxygen atom into the hexahydroindene ring, forming a lactone.

  • Lactone Hydrolysis & Mineralization: Lactonases open the ring, yielding aliphatic dicarboxylic acids that readily enter the microbial Tricarboxylic Acid (TCA) cycle for complete mineralization to CO2​ and H2​O .

Pathway Parent cis-3-Hydroxy-2-nonyl- hexahydroinden-1-one OmegaOx Omega-Oxidation (Terminal Methyl to COOH) Parent->OmegaOx CYP450 enzymes BetaOx Beta-Oxidation Cycle (Chain Shortening) OmegaOx->BetaOx Acyl-CoA dehydrogenases RingCleavage Baeyer-Villiger Oxidation (Ring Cleavage) BetaOx->RingCleavage Shortened alkyl chain Mineralization Mineralization (CO2 + H2O) RingCleavage->Mineralization TCA Cycle integration

Fig 1: Predicted microbial degradation pathway via omega/beta-oxidation and ring cleavage.

Experimental Workflows for Fate Determination

To empirically validate the predicted pathways and calculate the DT50​ (half-life), a rigorous, self-validating experimental design based on OECD Test Guideline 309 (Aerobic Mineralisation in Surface Water) is required[3].

Causality in Experimental Design (E-E-A-T Principle)
  • Why use 13C -labeled tracers? The low environmental solubility of the compound means it must be tested at trace concentrations ( μg/L ). Unlabeled testing would suffer from background matrix interference. Isotopic labeling allows for exact mass tracking and mass balance closure.

  • Why Solid Phase Extraction (SPE) with HLB? Hydrophilic-Lipophilic Balance (HLB) sorbents capture both the highly hydrophobic parent compound and the increasingly polar degradation intermediates (e.g., lactones and carboxylic acids) without breakthrough.

Step-by-Step Methodology
  • Microcosm Preparation: Collect natural surface water and filter through a 100μm mesh to remove macro-predators while retaining the native microbial consortium.

  • Isotope Spiking: Spike the water with 13C -labeled cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one at 10 μg/L . Use a solvent carrier (e.g., methanol) at <0.1%v/v to prevent microbial toxicity.

  • Incubation: Incubate in the dark at 20∘C with continuous orbital shaking (100 rpm) to ensure aerobic conditions.

  • Sampling & Quenching: At intervals (Day 0, 3, 7, 14, 28, 60), remove aliquots. Quench biological activity immediately by adding 1% formic acid (lowers pH to <3 ).

  • Extraction: Pass the quenched sample through pre-conditioned Oasis HLB SPE cartridges. Elute with a 50:50 mixture of Methanol/Acetonitrile.

  • LC-HRMS/MS Analysis: Analyze the eluate using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (e.g., Orbitrap). Utilize reverse-phase chromatography (C18 column) with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Kinetic Modeling: Plot the depletion of the parent mass against time using Single First-Order (SFO) or Hockey-Stick (HS) kinetic models to derive the DT50​ .

Workflow Spike 1. Isotope Spiking (13C-labeled tracer) Incubate 2. Microcosm Incubation (OECD 309 conditions) Spike->Incubate Extract 3. SPE Extraction (HLB Cartridges) Incubate->Extract Analyze 4. LC-HRMS/MS Analysis (Orbitrap) Extract->Analyze Data 5. Kinetic Modeling (DT50 Calculation) Analyze->Data

Fig 2: Step-by-step experimental workflow for environmental fate determination.

Conclusion

The environmental fate of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is governed by its hydrophobicity, driving it toward sediment compartments. However, its susceptibility to microbial ω -oxidation and subsequent Baeyer-Villiger ring cleavage ensures that it does not represent a "forever chemical." By employing high-resolution mass spectrometry and rigorous OECD-compliant incubation protocols, researchers can accurately map its transient intermediates and confirm complete mineralization, ensuring robust environmental risk assessments.

References

  • Kamerbeek, N. M., Janssen, D. B., van Berkel, W. J., & Fraaije, M. W. (2003). Baeyer-Villiger monooxygenases, an emerging family of flavin-dependent biocatalysts. Advanced Synthesis & Catalysis. Retrieved April 3, 2026, from [Link]

  • OECD. (2004). Test No. 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation Test. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved April 3, 2026, from [Link]

Foundational

electron ionization mass spectra of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Title: Electron Ionization Mass Spectrometry (EI-MS) of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: Fragmentation Dynamics and Analytical Workflows Executive Summary The structural elucidation of complex bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electron Ionization Mass Spectrometry (EI-MS) of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: Fragmentation Dynamics and Analytical Workflows

Executive Summary

The structural elucidation of complex bicyclic β -diketones requires a rigorous understanding of gas-phase ion chemistry. This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) profile of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5). By deconstructing the thermodynamic drivers behind its fragmentation—specifically the highly favored McLafferty rearrangement and competitive α -cleavage—this whitepaper equips analytical chemists and drug development professionals with the mechanistic insights and self-validating protocols necessary for accurate spectral interpretation and robust GC-MS method development.

Structural Context & Ionization Dynamics

cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one ( C18​H30​O2​ , Exact Mass: 278.2246 Da) consists of a saturated cyclohexane ring fused to a cyclopentenone ring (hexahydroindene core). The molecule exists predominantly in its enol form, characterized by a hydroxyl group at C3, a carbonyl at C1, and a 9-carbon (nonyl) aliphatic chain at the C2 position.

In a standard GC-MS workflow, the analyte is introduced into a high-vacuum ion source and bombarded with a stream of thermionic electrons at 70 electron volts (eV)[1]. While the ionization potential of most organic molecules is only 8–12 eV, the 70 eV standard is universally applied because the excess internal energy (10–20 eV) ensures robust, reproducible bond cleavage that is independent of slight instrumental variations, allowing for reliable spectral library matching [2].

Ionization predominantly removes a single electron from the highest occupied molecular orbital (HOMO)—in this case, the non-bonding lone pair on the enol/carbonyl oxygen—generating the radical cation [M]+∙ at m/z 278[1].

Core Fragmentation Mechanisms

The fragmentation of this molecule is strictly governed by the thermodynamic stability of the resulting product ions.

The McLafferty Rearrangement (Base Peak Formation)

The most diagnostic fragmentation pathway for alkyl-substituted ketones possessing a γ -hydrogen is the McLafferty rearrangement[3]. For cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one, the C1 carbonyl oxygen abstracts a hydrogen atom from the γ -carbon of the C2-nonyl chain.

  • Causality: This non-ergodic process proceeds via a sterically favored six-membered cyclic transition state [4]. The reaction is thermodynamically driven because the resulting enol radical cation is significantly more stable in the gas phase than a standard ketone cation [4].

  • Result: Cleavage of the α

    β carbon-carbon bond expels a neutral alkene (1-octene, C8​H16​ , 112 Da) [5]. The remaining stabilized enol radical cation ( C10​H14​O2+∙​ ) is detected as the base peak at m/z 166 .
α -Cleavage and Radical Loss

A competing, albeit less dominant, pathway is the homolytic cleavage of the bond between the C2 ring carbon and the α -carbon of the nonyl chain.

  • Causality: The loss of the heavy nonyl radical ( ∙C9​H19​ , 127 Da) is favored due to the formation of a highly resonance-stabilized oxonium/carbocation species at the bicyclic core[3].

  • Result: This α -cleavage yields a prominent fragment ion ( C9​H11​O2+​ ) at m/z 151 .

Fragmentation M_ion Molecular Ion [M]⁺• m/z 278 (C18H30O2) McLafferty McLafferty Rearrangement (γ-H Abstraction) M_ion->McLafferty - C8H16 Alpha_cleav α-Cleavage (Radical Loss) M_ion->Alpha_cleav - •C9H19 Dehydration Dehydration (Thermal/EI) M_ion->Dehydration - H2O m_166 Base Peak Fragment m/z 166 (C10H14O2⁺•) Loss of 1-octene (-112 Da) McLafferty->m_166 m_151 Fragment Ion m/z 151 (C9H11O2⁺) Loss of •C9H19 (-127 Da) Alpha_cleav->m_151 m_260 Fragment Ion m/z 260 (C18H28O⁺•) Loss of H2O (-18 Da) Dehydration->m_260

Caption: EI-MS fragmentation pathways for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one.

Quantitative Data Summary

The table below summarizes the diagnostic m/z peaks necessary for the positive identification of the underivatized analyte.

m/z RatioRelative AbundanceIon FormulaMass Lost (Da)Fragmentation Mechanism
278 15 - 25% C18​H30​O2+∙​ 0Molecular Ion [M]+∙
166 100% (Base Peak) C10​H14​O2+∙​ 112McLafferty Rearrangement (- C8​H16​ )
151 40 - 60% C9​H11​O2+​ 127 α -Cleavage (- ∙C9​H19​ )
260 < 5% C18​H28​O+∙ 18Dehydration (- H2​O )
55 / 41 20 - 30% C4​H7+​ / C3​H5+​ N/AAliphatic chain fragmentation

Standard Operating Procedure: GC-EI-MS Analysis

To ensure high-fidelity data acquisition, the following self-validating protocol must be employed. Because β -diketones possess a free hydroxyl group in their enol tautomer, they are prone to peak tailing on active GC columns. While direct injection is possible, optional derivatization is noted.

Step 1: System Suitability and Tuning (Self-Validation) Before analyzing the target compound, validate the mass spectrometer's tune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 relative abundances meet manufacturer specifications. A depressed m/z 502 signal indicates source contamination, which will artificially suppress the m/z 278 molecular ion of the analyte [6].

Step 2: Sample Preparation

  • Direct Analysis: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade dichloromethane (DCM).

  • Derivatization (Optional but Recommended): To prevent enol-induced peak tailing, react 100 µL of the sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether (Note: This shifts the molecular ion to m/z 350).

Step 3: Chromatographic Separation

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, final hold for 5 min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

Step 4: Mass Spectrometric Detection

  • Ionization Energy: 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full scan mode, m/z 40 to 450.

GCMS_Workflow Prep Sample Prep (Dilution/TMS Deriv) GC GC Separation (Capillary Column) Prep->GC EI Electron Ionization (70 eV Source) GC->EI Mass Mass Analysis (Quadrupole/TOF) EI->Mass Data Data Interpretation (Library/De Novo) Mass->Data

Caption: Standard GC-EI-MS analytical workflow for β-diketone enol derivatives.

References

  • Chemistry Learner. "McLafferty Rearrangement: Definition, Examples and Mechanism."[Link][5]

  • Chemistry Steps. "McLafferty Rearrangement." [Link][3]

  • ACS Publications. "The Surprising Dynamics of the McLafferty Rearrangement." The Journal of Physical Chemistry Letters.[Link][4]

  • LCGC International. "Electron Ionization for GC–MS."[Link][1]

  • NIST. "Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids."[Link][6]

  • Shimadzu. "Ionization Modes: EI."[Link][2]

Sources

Exploratory

Comprehensive Physicochemical and Structural Profiling of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Executive Summary & Structural Logic In the landscape of synthetic intermediates and lipid-like modulators, cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5) occupies a unique physicochemical ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In the landscape of synthetic intermediates and lipid-like modulators, cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5) occupies a unique physicochemical niche [1]. Structurally, it is a fused bicyclic system comprising a cyclohexane ring cis-fused to a cyclopentanedione derivative.

The molecule's behavior is dictated by two opposing structural domains:

  • The Enolized Headgroup: The 1,3-cyclopentanedione core exists predominantly in its highly stabilized enol form (3-hydroxycyclopent-2-en-1-one) [2]. This imparts a distinct, quantifiable acidity to the molecule, allowing it to act as an amphiphilic anion at physiological pH.

  • The Lipophilic Anchor: The 9-carbon (nonyl) aliphatic chain at the C2 position drives deep intercalation into hydrophobic environments, such as lipid bilayers or the hydrophobic binding pockets of target proteins (e.g., steroid or prostaglandin receptors).

Understanding the interplay between its acidic headgroup and lipophilic tail is critical for leveraging this compound in drug formulation, membrane permeability studies, or as a synthetic building block for complex terpenoids.

Structural Dynamics: Tautomerism and Acidity

A defining characteristic of 1,3-cyclopentanedione derivatives is their tautomeric equilibrium. While drawn nominally as a diketone, the compound undergoes rapid keto-enol tautomerization. In both the solid state and in solution, the enol form is overwhelmingly favored (>95%) due to the formation of a conjugated π -system and strong intramolecular hydrogen bonding [2, 4].

This enolization fundamentally alters the molecule's reactivity. The enolic proton is remarkably acidic for a carbon-based framework. Based on comparative studies of parent 1,3-cyclopentanediones, the pKa of this enol is approximately 5.2 to 5.5 [3]. Consequently, at a physiological pH of 7.4, the molecule is heavily ionized, existing primarily as a resonance-stabilized enolate anion. This ionization state must be strictly accounted for during in vitro assay design, as it directly dictates the molecule's solubility and membrane partition coefficient (LogD).

Table 1: Core Physicochemical Properties

Data synthesized from empirical chemical databases and predictive structure-activity models[1, 3, 4].

PropertyValue / Description
IUPAC Name (3aS,7aR)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
CAS Registry Number 871482-74-5
Molecular Formula C₁₈H₃₀O₂
Molecular Weight 278.43 g/mol
Predicted pKa (Enol -OH) ~5.20 - 5.50
Estimated LogP (Neutral) > 5.0 (Highly lipophilic)
Dominant State (pH 7.4) Enolate Anion (Amphiphilic)
Stereochemistry cis-fused ring junction (3a, 7a)

Reactivity and Application Pathways

The dual nature of the molecule—a reactive enolone core coupled with a hydrophobic tail—makes it a versatile node in both synthetic chemistry and biological targeting. The enolate oxygen serves as a hard nucleophile, while the C1 carbonyl carbon remains susceptible to electrophilic attack.

Reactivity Keto Diketo Form (Minor, <5%) Enol Enol Form (Major, Stabilized) Keto->Enol Tautomerization (pKa ~ 5.5) Nucleophile O-Nucleophile (Enolate State) Enol->Nucleophile Deprotonation (pH > 6.0) Electrophile C-Electrophile (Carbonyl C1) Enol->Electrophile 1,4-Addition Target Lipid Lipophilic Anchor (Nonyl Chain) Enol->Lipid Membrane Insertion

Fig 1. Structural dynamics and primary reactivity nodes of the hexahydroindenone core.

Experimental Workflows & Methodologies

To utilize this compound effectively, researchers must validate its structural state and lipophilicity. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized through built-in causal checks.

Protocol A: NMR-Based Elucidation of Keto-Enol Dynamics

Purpose: To quantify the exact keto-enol equilibrium ratio in solution, ensuring the active pharmacophore state is known prior to biological screening. Causality Principle: By utilizing a protic deuterated solvent ( CD3​OD ), the enolic proton will undergo rapid deuterium exchange, serving as an internal validation of the enol state's presence and acidity [3].

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous CDCl3​ . Prepare a parallel sample in CD3​OD .

  • Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra at 298 K.

  • Diagnostic Analysis:

    • In the CDCl3​ spectrum, locate the broad singlet corresponding to the enol -OH (typically highly deshielded, >8.0 ppm due to H-bonding).

    • In the CD3​OD spectrum, verify the disappearance of this peak (deuterium exchange).

    • Confirm the enol core via 13C NMR: look for the characteristic sp2 hybridized carbons at ~105 ppm (C2) and ~198 ppm (C1 carbonyl) [3].

  • Quantification: Integrate any residual aliphatic signals from the C2 proton of the diketo form against the nonyl chain signals to calculate the equilibrium constant ( Keq​ ).

Protocol B: Lipophilicity (LogD) and pKa Profiling via LC-MS/MS

Purpose: To map the pH-dependent membrane partitioning behavior of the molecule. Causality Principle: Because the molecule is an acid, its partition coefficient will drop drastically as pH exceeds its pKa. By plotting LogD across a wide pH gradient, the inflection point of the curve mathematically self-validates the compound's exact pKa [4].

  • Stock Preparation: Prepare a 1 mM stock solution of the compound in LC-MS grade DMSO.

  • Buffer Gradient: Prepare a series of 50 mM aqueous buffers ranging from pH 2.0 to 10.0 (utilizing formate, acetate, phosphate, and ammonium to cover the range).

  • Shake-Flask Partitioning: In 2 mL low-bind microcentrifuge tubes, combine 10 µL of the DMSO stock, 490 µL of the respective aqueous buffer, and 500 µL of pre-saturated 1-octanol.

  • Equilibration: Vortex the biphasic mixtures vigorously for 2 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the tubes at 4,000 x g for 15 minutes. This step is critical to break any micro-emulsions formed by the surfactant-like nature of the compound.

  • Quantification: Carefully sample 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute both 1:10 in methanol. Analyze via LC-MS/MS in Negative Electrospray Ionization (ESI-) MRM mode, targeting the [M−H]− ion at m/z 277.2.

  • Data Synthesis: Calculate LogD for each pH point: LogD=Log10​([Areaoctanol​]/[Areaaqueous​]) .

Workflow Step1 1. Sample Preparation (1 mM in DMSO) Step2 2. Shake-Flask Partitioning (Octanol / Aqueous pH 2-10) Step1->Step2 Buffer Addition Step3 3. Phase Separation (Centrifugation at 4000 x g) Step2->Step3 2 hr Equilibration Step4 4. LC-MS/MS Quantification (ESI- MRM Mode m/z 277.2) Step3->Step4 Phase Sampling Step5 5. Data Synthesis (LogD vs pH Curve -> pKa) Step4->Step5 Area Integration

Fig 2. Step-by-step LC-MS/MS workflow for determining pH-dependent LogD and pKa.

References

  • EvitaChem. "Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one.
  • BenchChem. "Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide." BenchChem Technical Resources.
  • Royal Society of Chemistry (RSC). "Supporting Material: Simple synthesis of 1, 3-cyclopentanedione derived probes for labeling sulfenic acid proteins.
  • ChemRxiv. "Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths." ChemRxiv Preprints.

Protocols & Analytical Methods

Method

Application Note: Scale-Up Production Protocol for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Executive Summary & Mechanistic Rationale The target molecule, cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5), is a bicyclic enolized 1,3-diketone structurally related to high-value fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The target molecule, cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5), is a bicyclic enolized 1,3-diketone structurally related to high-value fragrance ingredients (e.g., isojasmone analogs) and bioactive cyclopentenone phytoprostanes [1].

In solution, the 1,3-diketone core (cis-2-nonyl-hexahydroindene-1,3-dione) undergoes spontaneous tautomerization to its thermodynamically stable enol form [3]. Synthesizing 2-alkyl-1,3-cyclopentanedione derivatives at an industrial scale presents a distinct challenge: direct alkylation with alkyl halides (e.g., 1-bromononane) under basic conditions typically yields an intractable mixture of C-alkylated, O-alkylated, and dialkylated products.

To bypass these limitations, this protocol employs a highly chemoselective reductive alkylation cascade [1]. By condensing cis-hexahydroindene-1,3-dione [2] with nonanal via a Knoevenagel reaction, we isolate a 2-nonylidene intermediate. Subsequent catalytic hydrogenation of the exocyclic double bond affords the target molecule with strict C-selectivity and >98% purity, making it a robust, self-validating system for kilogram-scale operations.

Process Visualization

SynthesisWorkflow SM Starting Materials: cis-Hexahydroindene-1,3-dione + Nonanal Step1 Phase 1: Knoevenagel Condensation Catalyst: Piperidine/AcOH Solvent: Toluene (Dean-Stark) SM->Step1 Int1 Intermediate: 2-Nonylidene-cis-hexahydroindene-1,3-dione Step1->Int1 - H2O Step2 Phase 2: Catalytic Hydrogenation Catalyst: 5% Pd/C, H2 (3 bar) Solvent: Ethyl Acetate Int1->Step2 Int2 Product (Keto Form): cis-2-Nonyl-hexahydroindene-1,3-dione Step2->Int2 Taut Spontaneous Enolization (Thermodynamically Favored) Int2->Taut Final Final Target: cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one Taut->Final

Figure 1: Two-phase scale-up synthetic workflow via reductive alkylation and enolization.

Experimental Protocols

Phase 1: Knoevenagel Condensation

Causality Check: Toluene is selected as the solvent to allow for the azeotropic removal of water via a Dean-Stark apparatus. This drives the equilibrium of the condensation to completion. The piperidine/acetic acid catalyst system is utilized to form a highly electrophilic iminium ion intermediate with nonanal, facilitating rapid nucleophilic attack by the enol of the dione.

Step-by-Step Methodology:

  • Charge Reactor: To a dry 10 L Hastelloy reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, add cis-hexahydroindene-1,3-dione (1.00 kg, 6.57 mol) and toluene (5.0 L).

  • Add Reagents: Add nonanal (1.03 kg, 7.23 mol, 1.1 equiv) in one portion.

  • Catalyst Addition: Slowly charge piperidine (28.0 g, 0.33 mol, 0.05 equiv) and glacial acetic acid (19.7 g, 0.33 mol, 0.05 equiv). Note: A slight exotherm may be observed.

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110–115 °C). Maintain reflux until the theoretical volume of water (approx. 118 mL) is collected in the Dean-Stark trap (typically 6–8 hours).

  • Workup: Cool the mixture to 20 °C. Wash the organic layer sequentially with 1 M HCl (2.0 L), saturated aqueous NaHCO₃ (2.0 L), and brine (2.0 L).

  • Concentration: Concentrate the organic phase under reduced pressure to yield the crude 2-nonylidene intermediate as a viscous yellow oil. This intermediate is used directly in Phase 2 to minimize handling losses.

Phase 2: Catalytic Hydrogenation & Enolization

Causality Check: Ethyl acetate is chosen as the hydrogenation solvent due to its excellent solubility profile for the intermediate and its inertness under mild hydrogenation conditions. A pressure of 3 bar H₂ is sufficient to reduce the exocyclic double bond without reducing the sterically hindered carbonyl groups or the fused cyclohexane ring.

Step-by-Step Methodology:

  • Reactor Preparation: Transfer the crude 2-nonylidene intermediate (approx. 1.8 kg) into a 10 L stainless steel (SS316) pressure reactor.

  • Solvent & Catalyst: Add ethyl acetate (6.0 L) and 5% Pd/C catalyst (90 g, 5 wt% loading, 50% wet).

  • Purge & Pressurize: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 2 bar) followed by Hydrogen (3 cycles at 2 bar). Pressurize the reactor with H₂ to 3.0 bar.

  • Hydrogenation: Stir the mixture vigorously (600 rpm) at 25–30 °C. Monitor the hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure drops cease.

  • Filtration: Vent the reactor and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate (1.0 L).

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of approx. 2.0 L. Cool the solution to 0–5 °C to induce crystallization of the enolized product.

  • Isolation: Filter the resulting white to off-white crystals, wash with cold heptane (500 mL), and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Scale-Up Metrics

The self-validating nature of this reductive alkylation cascade is demonstrated by the consistent yields and purity profiles observed across multiple scale-up tiers.

ParameterPilot Scale (100 g)Kilo Scale (1.0 kg)Commercial Scale (10.0 kg)
Reactor Configuration 1 L Jacketed Glass10 L Hastelloy / SS316100 L SS316
Phase 1 Yield (Assay) 92.5%91.0%89.5%
Phase 2 Yield (Isolated) 95.0%94.2%92.8%
Overall Purity (HPLC) >99.0%98.8%98.5%
Total Process Time 18 h24 h36 h

Analytical Characterization

To verify the structural integrity and the enolization state of the final product, the following analytical parameters must be met:

  • HPLC (UV 254 nm): >98% area. Mobile phase: Acetonitrile/Water (0.1% TFA) gradient.

  • ¹H NMR (400 MHz, CDCl₃): The defining signature of the enolized 1,3-diketone is a strongly deshielded, hydrogen-bonded enolic proton appearing as a broad singlet at δ 10.5–11.5 ppm [3]. The nonyl chain terminates in a distinct triplet at δ 0.88 ppm (J = 6.8 Hz), and the fused cyclohexane ring protons appear as a complex multiplet between δ 1.20–2.40 ppm.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₈H₃₀O₂[M+H]⁺ m/z 279.23; Found m/z 279.25.

References

  • Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes. Frontiers in Chemistry, 2015, 3:41. URL: [Link]

  • Crystal Structure of 2,5-Di(3,4-dimethoxyphenyl)-8,8-dimethyl-3,4-dioxa-bicyclo[4.3.0]nonane-7,9-dione. Analytical Sciences: X-ray Structure Analysis Online, 2004, 20, x169. URL: [Link]

  • Spectroscopic Studies on Enols. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica, 1964, 18(5), 1208-1221. URL: [Link]

Application

Application Notes and Protocols for the Biological Testing of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Introduction This document provides comprehensive guidelines and detailed protocols for the preparation of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one for a range of biological testing applications. This mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides comprehensive guidelines and detailed protocols for the preparation of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one for a range of biological testing applications. This molecule, with its indenone core and structural similarities to prostaglandin analogues, presents both opportunities for novel biological activity discovery and challenges in sample handling to ensure data integrity and reproducibility.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to allow for adaptation to specific experimental needs.

The structural characteristics of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one, specifically its lipid-like nonyl side chain and hydroxy group, suggest it may exhibit low aqueous solubility, a common trait for prostaglandin analogues.[4][5] Therefore, careful consideration of solvent selection, stock solution preparation, and dilution strategies is paramount to prevent precipitation and ensure accurate dosing in biological assays.[6] Furthermore, the potential for degradation due to factors like pH and temperature necessitates standardized handling and storage procedures.[1][7]

These application notes will guide the user through the critical stages of sample preparation, from initial handling and quality control to the generation of working solutions for various in vitro and cell-based assays.

Compound Characteristics and Preliminary Assessment

Prior to initiating any biological experiments, a thorough understanding of the physicochemical properties of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is crucial.

Table 1: Physicochemical Properties of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

PropertyValueSource
Molecular Formula C₁₈H₃₀O₂[8]
Molecular Weight 278.4 g/mol [8]
Appearance As supplied (e.g., solid, oil)Note from supplier
Purity As supplied (e.g., >98%)Certificate of Analysis
Solubility To be determinedSee Protocol 1
Stability To be determinedSee Section 1.2
Initial Quality Control and Handling

Upon receipt, it is imperative to verify the identity and purity of the compound. While vendors typically provide a Certificate of Analysis (CoA), independent verification is recommended for rigorous scientific studies.[9]

  • Visual Inspection : Note the physical appearance of the compound. Some compounds can be waxy or hygroscopic.[10]

  • Structural Confirmation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure.[11]

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of small molecules.[11]

Preliminary Solubility and Stability Testing

Due to the compound's likely lipophilic nature, determining its solubility in various solvents is a critical first step.[1][5]

Protocol 1: Small-Scale Solubility Assessment

  • Accurately weigh a small amount of the compound (e.g., 1 mg) into several sterile, low-bind microcentrifuge tubes.[12]

  • Add a measured volume of a test solvent (e.g., 100 µL) to each tube. Common solvents to test include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Dimethylformamide (DMF)

    • Acetonitrile

  • Vortex the tubes gently to facilitate dissolution.[6]

  • If the compound does not fully dissolve, gentle warming (e.g., 37°C) or sonication in a water bath for a few minutes can be attempted, but be mindful of potential degradation with heat.[6][10]

  • Visually inspect for complete dissolution. If dissolved, incrementally add more solvent to determine the approximate solubility limit.

  • Document the solubility in each solvent (e.g., mg/mL).

A preliminary stability assessment should also be conducted, particularly in the chosen solvent for the stock solution and in the final assay buffer. This can be achieved by preparing a solution and analyzing its purity by HPLC at time zero and after a set period under storage conditions (e.g., 24 hours at room temperature, 4°C, and -20°C).

Preparation of Stock and Working Solutions

The preparation of accurate and stable stock solutions is fundamental to obtaining reliable and reproducible data in biological assays.

Workflow for Solution Preparation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilutions cluster_2 Step 3: Final Working Solution weigh Accurately weigh compound dissolve Dissolve in appropriate organic solvent (e.g., DMSO) to desired high concentration (e.g., 10-50 mM) weigh->dissolve aliquot Aliquot into single-use, low-bind tubes dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store thaw_stock Thaw one aliquot of stock solution store->thaw_stock For each experiment serial_dilute Perform serial dilutions in 100% organic solvent thaw_stock->serial_dilute dilute_final Dilute intermediate solutions into final aqueous assay buffer serial_dilute->dilute_final mix Mix thoroughly and use immediately dilute_final->mix

Caption: Workflow for preparing stock and working solutions.

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Calculation :

    • Determine the mass of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (MW = 278.4 g/mol ) required.

    • For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 278.4 g/mol * 1000 mg/g = 2.784 mg.

  • Weighing : Accurately weigh the calculated mass using a calibrated analytical balance. For small quantities, it may be easier to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.

  • Dissolution :

    • Transfer the weighed compound to a sterile glass or polypropylene tube.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Gently vortex or sonicate until the compound is completely dissolved.[6]

  • Aliquoting and Storage :

    • Aliquot the stock solution into smaller, single-use volumes in low-bind tubes to minimize freeze-thaw cycles.[6][12]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. Prostaglandin-like molecules can be sensitive to degradation.[1][7]

Preparation of Working Solutions for Biological Assays

A common issue with compounds dissolved in DMSO is precipitation when diluted into aqueous buffers.[13] To mitigate this, a serial dilution in 100% DMSO should be performed first, followed by the final dilution into the assay medium.

Protocol 2: Serial Dilution and Preparation of Final Working Solutions

  • Intermediate Dilutions :

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in 100% DMSO to create a range of intermediate concentrations. For example, to make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Final Dilution :

    • Dilute the intermediate DMSO solutions into the final aqueous assay buffer (e.g., cell culture medium, enzyme assay buffer). The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[6]

    • For a 10 µM final concentration from a 1 mM intermediate stock with a final DMSO concentration of 0.5%, you would add 5 µL of the 1 mM stock to 995 µL of assay buffer.

  • Vehicle Control : Always prepare a vehicle control containing the same final concentration of DMSO as the test samples.[6]

  • Immediate Use : It is best practice to use the final working solutions immediately after preparation to minimize the risk of precipitation or degradation in the aqueous environment.

Application-Specific Protocols

The final preparation steps may vary depending on the biological assay.

Cell-Based Assays

For cell-based assays, maintaining sterility and minimizing cytotoxicity from the solvent are critical.

Protocol 3: Dosing Cells in Culture

  • Prepare final working solutions at 2x the desired final concentration in the appropriate cell culture medium.

  • Remove an equal volume of medium from the cells to be treated.

  • Add the 2x working solution to the cells, gently mixing by swirling the plate. This minimizes stress on the cells from pipetting.

  • Include a vehicle control (medium with the same final DMSO concentration) and positive/negative controls as appropriate for the assay.

  • Incubate the cells for the desired treatment period.

G cluster_0 Preparation cluster_1 Dosing cluster_2 Incubation & Analysis prep_2x Prepare 2x working solutions in cell culture medium add_compound Add equal volume of 2x working solution to wells prep_2x->add_compound prep_vehicle Prepare 2x vehicle control add_vehicle Add equal volume of 2x vehicle control to control wells prep_vehicle->add_vehicle remove_media Aspirate half the volume of media from cell culture wells remove_media->add_compound remove_media->add_vehicle incubate Incubate for desired time add_compound->incubate add_vehicle->incubate analyze Perform assay readout (e.g., viability, signaling) incubate->analyze

Caption: Workflow for cell-based assay dosing.

Enzyme Inhibition Assays

For in vitro enzyme assays, ensuring the compound is fully solubilized in the reaction buffer is crucial for accurate determination of inhibitory constants.

Protocol 4: Enzyme Inhibition Assay Setup

  • Prepare a dilution series of the compound in 100% DMSO as described in Protocol 2.

  • In the assay plate, add a small volume of each diluted compound.

  • Add the assay buffer and enzyme solution, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Pre-incubate the enzyme with the inhibitor for a defined period if required.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a suitable detection method (e.g., absorbance, fluorescence).[14]

In Vivo Studies

For animal studies, the formulation of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one will depend on the route of administration. Due to its expected low water solubility, a vehicle containing solubilizing agents may be necessary.

Table 2: Common Vehicle Components for In Vivo Studies of Poorly Soluble Compounds

ComponentPurposeTypical Concentration
DMSO Solubilizer<10%
PEG 400 Solubilizer10-40%
Tween 80 Surfactant1-5%
Saline/PBS Vehicle baseq.s. to 100%

It is critical to conduct preliminary vehicle safety and tolerability studies in the chosen animal model. The final formulation should be a clear solution, and its stability should be assessed prior to administration.

Quality Control and Best Practices

Adherence to quality control measures is essential for the validity of any biological data generated.

  • Purity Checks : Periodically re-assess the purity of the stock solution, especially if stored for an extended period.

  • Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles of the main stock solution by preparing single-use aliquots.[6]

  • Inert Surfaces : Use low-bind plasticware or glass to prevent adsorption of the lipophilic compound.[12]

  • Documentation : Maintain meticulous records of all sample preparation steps, including dates, calculations, and lot numbers.

  • Process Blanks : Include a "process blank" in your experiments, which involves running the full sample preparation workflow without the biological sample, to check for contamination.[12]

By following these detailed application notes and protocols, researchers can confidently prepare cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one for biological testing, ensuring the generation of high-quality, reproducible data. The principles of careful solubilization, diligent quality control, and thoughtful experimental design are the cornerstones of successful small molecule research.

References

  • Mironova Labs. (2023, November 15). The Chemistry of Prostaglandins in Personal Care. Mironova Labs Blog.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Prostaglandin Analysis in Biological Fluids. BenchChem.
  • Creative Proteomics. (n.d.). How to Prepare Samples for Prostaglandin Measurement.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • MDPI. (2022, October 9).
  • Kymos. (2026, March 9). Quality control of small molecules.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • EvitaChem. (n.d.). Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one.
  • Sigma-Aldrich. (n.d.).
  • Pacific BioLabs. (n.d.). The Importance of Standalone Testing for Small Molecules.
  • ResearchGate. (2013, October 5). How can you dissolve organic compounds for enzyme assays?.
  • ScienceDirect. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
  • Danaher Life Sciences. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one crystallization

Welcome to the Technical Support Center for the isolation and purification of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one . This guide is engineered for researchers, process chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one .

This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex thermodynamic and kinetic challenges of crystallizing highly lipophilic, flexible bicyclic intermediates.

Mechanistic Overview: The Crystallization Challenge

The target molecule features a rigid bicyclic hexahydroindene core, a hydrogen-bonding hydroxyl/ketone pair, and a highly flexible C9 (nonyl) aliphatic chain. This structural dichotomy is the root cause of most isolation failures.

In solution, the nonyl chain adopts multiple high-entropy conformations. To form a stable crystal lattice, the molecule must adopt a single, low-energy conformation, resulting in a massive loss of conformational entropy. If supersaturation is generated too rapidly, the thermodynamic penalty of lattice formation forces the system to bypass crystallization entirely. Instead, it crosses the binodal curve, resulting in Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" [1]. In this state, the solute forms a disordered, solute-rich liquid phase that traps diastereomeric impurities and unreacted starting materials, ultimately crashing out as a sticky, unfilterable gum.

G Start Undersaturated Solution (High T, Low C) Cooling Cooling / Anti-solvent Addition Start->Cooling Binodal Cross Binodal Curve? (LLPS Risk) Cooling->Binodal Oiling Oiling Out (LLPS) Solute-Rich Liquid Binodal->Oiling High Supersaturation Flexible Nonyl Chain Metastable Metastable Zone (Optimal for Seeding) Binodal->Metastable Controlled Trajectory Nucleation Spontaneous Nucleation (High Impurity Risk) Oiling->Nucleation Uncontrolled Phase Transition Metastable->Nucleation Excessive Cooling Growth Controlled Crystal Growth (High Purity) Metastable->Growth Add 1-2% Seed Crystals

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

Troubleshooting Matrix (Q&A)

Q: Why does my product form a sticky oil at the bottom of the reactor instead of crystals upon cooling? A: You have entered the LLPS zone. Because of the low melting point and flexible nonyl chain, the metastable zone for crystallization is extremely narrow. When you cool the solution too quickly or add anti-solvent too rapidly, the local supersaturation spikes, pushing the system past the spinodal decomposition point [2]. Fix: Redissolve the oil by heating the mixture back to 50°C. Adjust your solvent system to increase the solubility (e.g., add 5-10% more Ethyl Acetate), and implement an isothermal seeding strategy before cooling.

Q: How do I separate the trans-isomer impurity from the desired cis-3a,7a product? A: The cis-3a,7a ring junction creates a specific "cup" geometry that facilitates a highly ordered intermolecular hydrogen-bonding network between the C3-hydroxyl and C1-ketone. The trans-isomer is geometrically flatter and acts as a "lattice terminator," disrupting crystal growth. To purge it, you must implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., cycling between 15°C and 25°C), the imperfectly bound trans-impurities are selectively re-dissolved, allowing the pure cis-isomer to thermodynamically dominate the lattice growth [4].

Q: My yield is low, and the mother liquor retains too much product. How do I force crystallization without triggering oiling out? A: Do not simply crash it out with excess anti-solvent, as this will trap impurities. Instead, utilize an extended aging period at 0°C combined with a slow, continuous addition of Heptane (anti-solvent) over 4–6 hours. This maintains the supersaturation strictly within the metastable zone, driving the equilibrium toward the solid phase without triggering LLPS.

Workflow Issue Crystallization Issue Detected Oil Oiling Out / Gum Issue->Oil Purity High Diastereomer Issue->Purity Yield Low Yield / Loss Issue->Yield FixOil 1. Increase EtOAc Ratio 2. Isothermal Seeding Oil->FixOil FixPurity 1. Temperature Cycling 2. Slow Cooling (<0.1°C/min) Purity->FixPurity FixYield 1. Slow Heptane Dosing 2. Extended Aging at 0°C Yield->FixYield

Troubleshooting decision matrix for common crystallization failures.

Standardized Self-Validating Crystallization Protocol

To guarantee reproducibility, this protocol utilizes a self-validating seeding checkpoint . This ensures the thermodynamic state of the reactor is correct before proceeding, preventing catastrophic batch failures.

Step 1: Primary Dissolution

  • Charge crude cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one into the reactor.

  • Add Ethyl Acetate (Good Solvent) at 3 volumes (3 mL/g of crude).

  • Heat to 45°C under moderate agitation (200 rpm) until complete dissolution is achieved.

Step 2: Anti-Solvent Titration

  • Slowly dose Heptane (Anti-Solvent) at 45°C until the solution becomes faintly turbid, then immediately add 0.1 volumes of Ethyl Acetate to regain a clear solution. Causality: This places the system exactly at the edge of the metastable zone.

Step 3: Self-Validating Seeding (CRITICAL)

  • Cool the reactor to 35°C.

  • Add 1-2% (w/w) of pure crystalline seeds.

  • Diagnostic Hold (30 minutes):

    • If seeds dissolve: The system is undersaturated. Add 0.5 volumes of Heptane and re-seed.

    • If seeds agglomerate into a sticky ball: The system is in the LLPS zone. Heat to 45°C, add 0.5 volumes of Ethyl Acetate, and restart Step 2.

    • If seeds remain suspended with sharp edges: The system is validated. Proceed to Step 4.

Step 4: Controlled Cooling & Temperature Cycling

  • Cool the suspension from 35°C to 15°C at a strict rate of 0.1°C/min .

  • Heat back to 25°C at 0.5°C/min, hold for 1 hour, and cool again to 5°C at 0.1°C/min. (This step purges the trans-isomer).

Step 5: Isolation

  • Dose an additional 4 volumes of Heptane over 2 hours at 5°C to drive yield.

  • Filter the resulting slurry and wash the cake with 2 volumes of pre-chilled Heptane (0°C). Dry under vacuum at 30°C.

Quantitative Process Data

The following table summarizes the impact of critical process parameters (CPPs) on the final product attributes. Note: Deviating from the optimized parameters drastically increases the risk of LLPS and impurity entrapment.

Process ParameterTested ConditionYield (%)Purity (HPLC Area %)Final Morphology
Cooling Rate Fast (>1.0°C/min)85.092.1Sticky / Oiled Out
Cooling Rate Slow (0.1°C/min) 82.5 98.5 Crystalline Powder
Seed Load 0% (Unseeded)78.090.5Amorphous Gum
Seed Load 2% w/w 88.2 99.1 Flowable Powder
Solvent Ratio 1:1 EtOAc:Heptane65.099.5Fine Needles (Poor Filtration)
Solvent Ratio 1:4 EtOAc:Heptane 91.0 98.8 Prismatic Crystals

FAQs on Scale-Up and PAT (Process Analytical Technology)

Q: How can I monitor oiling out in real-time during scale-up? A: Visual observation through a sight glass is insufficient because early-stage LLPS looks identical to standard nucleation (both appear as a cloudy suspension). We highly recommend deploying FBRM (Focused Beam Reflectance Measurement) or PVM (Particle Vision and Measurement) probes in the reactor. PVM allows you to visually distinguish between spherical, highly refractive oil droplets and faceted solid crystals in real-time. If oil droplets are detected, the cooling ramp can be automatically paused by the control system [3].

Q: Why does my process work at the 10-gram scale but fail at the 1-kilogram scale? A: Heat transfer and macro-mixing dynamics change drastically upon scale-up. At larger scales, poor mixing creates localized zones of high anti-solvent concentration near the dosing pipe, instantly triggering LLPS in those micro-environments [4]. Ensure that your anti-solvent dosing tube is submerged near the impeller (high-shear zone) and scale down your dosing rate proportionally to the mixing time of the larger vessel.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo Process Analytics URL:[Link]

  • Crystallization, 4th Edition Source: ScienceDirect (Elsevier) - J.W. Mullin URL:[Link]

Optimization

optimizing GC-MS parameters for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one detection

Technical Support Center: GC-MS Optimization for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one Overview & Chemical Causality Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Optimization for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Overview & Chemical Causality

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult on the analysis of complex bicyclic molecules. The target analyte,[1] (CAS: 871482-74-5, MW: 278.43 g/mol ), presents a unique analytical challenge.

Structurally, this molecule contains a hexahydroindene framework with a 3-hydroxy-2-en-1-one moiety—effectively acting as a cyclic β -diketone enol. The causality behind poor GC-MS performance lies in this highly acidic and polar enol hydroxyl group. It acts as a strong hydrogen-bond donor, leading to irreversible adsorption on active silanol (-SiOH) sites within the GC inlet and column. Furthermore, the β -hydroxy ketone motif is thermally labile, making it highly susceptible to dehydration in standard hot GC inlets [2].

Below is our definitive troubleshooting guide and self-validating protocol to establish a robust, highly sensitive GC-MS method for this compound.

🛠️ Troubleshooting FAQs

Q1: Why am I observing severe peak tailing, and why is my calibration curve non-linear at trace concentrations (< 10 ng/mL)? A1: This is a classic symptom of analyte adsorption. At high concentrations, the enol hydroxyl group saturates the active silanol sites in the glass liner, allowing the remaining molecules to reach the detector. At trace levels, a massive percentage of your analyte is permanently adsorbed, destroying linearity. The Fix: You must chemically deactivate the analyte prior to injection. We mandate silylation using BSTFA[N,O-Bis(trimethylsilyl)trifluoroacetamide] with 1% TMCS to convert the active hydroxyl group into a volatile, sterically shielded trimethylsilyl (TMS) ether.

Q2: My mass spectrum shows a dominant base peak at m/z 260 instead of the expected molecular ion. What is happening? A2: You are observing a thermal dehydration artifact (M-18). When the unprotected β -hydroxy ketone is exposed to an overly hot injection port (e.g., >250°C) or an active glass wool liner, it undergoes thermal cleavage, losing H2​O to form a conjugated enone (MW 260). The Fix: Lower the inlet temperature to 220°C and strictly use an Ultra-Inert (UI) deactivated liner without glass wool. Glass wool provides excessive surface area that strips the TMS group and catalyzes degradation [2].

Q3: How do I verify that my derivatization reaction is complete and not causing artifact peaks? A3: A robust analytical method must be a self-validating system. You must implement two controls:

  • Procedural Blank: Run the derivatization reagents without the sample to map out baseline siloxane artifacts (e.g., m/z 73, 147, 207, 281).

  • Internal Standard (IS) Tracking: Spike your sample with a known hydroxylated internal standard (e.g., 1-octanol or a deuterated analog) prior to derivatization. If the IS peak area drops across a sequence, your BSTFA reagent has likely been hydrolyzed by ambient moisture, alerting you to a reaction failure before data is compromised.

🔬 Step-by-Step Derivatization Protocol

To ensure absolute reproducibility, follow this silylation methodology carefully. Moisture is the enemy of BSTFA; even atmospheric humidity will halt the reaction.

  • Sample Drying: Transfer 100 µL of the sample extract to a 2 mL autosampler vial equipped with a glass micro-insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward. Immediately add 50 µL of BSTFA containing 1% TMCS (the TMCS acts as a catalyst for sterically hindered hydroxyls).

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for exactly 30 minutes to ensure complete conversion of the enol to the TMS-ether (Derivatized MW: 350.5 g/mol ).

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS in splitless mode.

📊 Optimized GC-MS Parameters

To match your mass spectrometer's data acquisition rate to the chromatographic performance [3], utilize the optimized parameters below.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
Analytical Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)Provides optimal selectivity and thermal stability for non-polar TMS-derivatized analytes.
Inlet Temperature 220°CHigh enough for volatilization, low enough to prevent thermal degradation of the bicyclic ring.
Inlet Liner Ultra-Inert, single taper, NO glass wool Glass wool introduces active sites that can strip the TMS group or catalyze dehydration.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains consistent retention times and optimal MS vacuum pressure.
Oven Program 100°C (1 min) 15°C/min to 280°C (5 min)Sharpens the peak via solvent focusing, then rapidly elutes the heavy C18+TMS complex.
Transfer Line Temp 280°CPrevents cold spots and peak broadening before the analyte enters the MS source.

Table 2: SIM Quantitation Parameters (TMS Derivative, MW 350.5)

Ion Typem/zDwell Time (ms)Diagnostic Significance
Quantifier 33550 [M−CH3​]+ : Loss of a methyl group from the TMS moiety. High abundance and highly specific for quantitation.
Qualifier 1 35050 [M]+ : Intact molecular ion of the TMS-derivatized compound.
Qualifier 2 26050 [M−TMSOH]+ : Confirms the cyclic enol core structure.
Qualifier 3 7325 [TMS]+ : Confirms successful derivatization (use for diagnostic purposes only, not quantitation).

🔄 Diagnostic Workflow

Use the following logical decision tree to systematically isolate and resolve peak shape and mass artifact issues.

GCMS_Diagnostics Start Issue: Peak Tailing or m/z 260 Artifact (M-18) DerivCheck Is the analyte derivatized with BSTFA/TMCS? Start->DerivCheck Derivatize Action: Perform Silylation (60°C for 30 min) DerivCheck->Derivatize No InletCheck Check GC Inlet: Temp > 250°C or Active Liner? DerivCheck->InletCheck Yes Derivatize->InletCheck FixInlet Action: Lower Temp to 220°C Install Ultra-Inert Liner InletCheck->FixInlet Yes to either Success Result: Sharp TMS-Ether Peak (m/z 350) & Linear Response InletCheck->Success Optimized FixInlet->Success

Diagnostic workflow for resolving thermal dehydration and peak tailing in GC-MS analysis.

📚 References

  • Agilent Technologies. GC Inlets: An Introduction & Troubleshooting. Matthew S. Klee, Ph.D. Retrieved from:[Link]

  • Restek Corporation. GC-MS Troubleshooting: Avoid Poor Performance from Slow Acquisition Speeds. Retrieved from:[Link]

Sources

Troubleshooting

reducing thermal degradation of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Welcome to the Technical Support Center for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5). As a Senior Application Scientist, I have designed this portal specifically for researchers and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5).

As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals who are encountering yield losses, purity issues, or analytical artifacts when working with this complex bicyclic compound.

Structurally, this molecule is a β -hydroxy ketone (an aldol). The fundamental challenge in handling this compound is its inherent thermodynamic instability. When subjected to thermal stress, improper pH, or protic environments, the molecule rapidly degrades via two competing pathways: E1cB Dehydration and Retro-Aldol Cleavage .

This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview of Thermal Degradation

To stop degradation, we must first understand the logic of the molecule's failure modes. The diagram below illustrates the environmental triggers that force the compound down destructive pathways.

G A cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a- hexahydroinden-1-one (β-hydroxy ketone) B Thermal Stress (>40°C) or pH Extremes A->B C Pathway 1: Dehydration (E1cB Mechanism) B->C Acid/Base Catalysis High Heat D Pathway 2: Retro-Aldol (C-C Bond Cleavage) B->D Protic Solvents Moderate/High Heat E α,β-Unsaturated Ketone (Enone Formation) C->E F Ketone & Aldehyde Fragments D->F

Fig 1: Logical pathway of thermal degradation for β-hydroxy ketones via dehydration and retro-aldol.

Troubleshooting Guide & FAQs

Q1: My recovery is extremely low after fractional distillation, and the distillate has turned yellow. What happened? Causality: You are observing thermal dehydration. When heated, β -hydroxy ketones undergo an E1cB elimination to form a conjugated α,β -unsaturated ketone (enone)[1]. The yellow discoloration is the visual manifestation of the newly formed extended π -conjugation system. This reaction is highly accelerated by trace acids or bases in the distillation flask[2]. Solution: Abandon fractional distillation for this compound. Switch to non-thermal purification methods such as preparative HPLC or, if vacuum distillation is mandatory, use a wiped-film short-path evaporator under high vacuum (< 0.01 mbar) to keep the residence time under 10 seconds.

Q2: My GC-MS chromatogram shows multiple fragment peaks instead of a single pure compound, even though my NMR looks clean. Why? Causality: The analytical method is destroying your sample. The GC injection port is typically set to 250°C. At this extreme temperature, the compound undergoes instantaneous thermal dehydration and retro-aldol cleavage inside the GC liner before it even reaches the column[1]. Solution: Do not inject the free alcohol into a GC. You must mask the hydroxyl group using silylation (See Protocol A below) or switch your analytical method to LC-MS utilizing electrospray ionization (ESI) at ambient temperatures.

Q3: The compound is degrading during long-term storage at room temperature. How do I stabilize it? Causality: Retro-aldol cleavage. At temperatures above -15°C, secondary pathways like C-C bond scission (retro-aldol) compete with stability, leading to fragmentation into smaller ketone and aldehyde derivatives[3]. Furthermore, any trace moisture acts as a proton shuttle, facilitating the reversible cleavage of the aldol[4]. Solution: Store the compound neat (unsolvated) at -20°C under an inert atmosphere (Argon). Never store it in protic solvents like methanol or ethanol.

Q4: Can I purify this compound using standard silica gel chromatography? Causality: Standard silica gel is weakly acidic. The silanol groups on the silica surface protonate the β -hydroxyl group, converting it into a superior leaving group (water) and drastically lowering the activation energy for dehydration. Solution: Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic silanol groups before you load your sample, protecting the compound during elution.

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Silylation for GC-MS Analysis

Objective: Prevent thermal degradation inside the GC injection port by converting the vulnerable hydroxyl group into a thermally robust trimethylsilyl (TMS) ether. Causality: Masking the hydroxyl group removes the proton necessary for retro-aldol cleavage and eliminates the leaving group required for E1cB dehydration.

Step-by-Step Methodology:

  • Dissolve 5 mg of the compound in 500 µL of anhydrous pyridine in a dry 2 mL autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and incubate at 25°C for 30 minutes. Do not apply heat.

  • Self-Validating Step: Before injecting into the GC-MS, spot 1 µL of the reaction mixture onto a silica TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (8:2). The reaction is validated as successful if the starting material spot completely disappears and is replaced by a single, less polar spot (higher Rf​ ). If unreacted starting material remains, do not inject; add another 50 µL of BSTFA and wait 15 minutes.

Protocol B: pH-Controlled Aqueous Extraction

Objective: Isolate the compound from crude reaction mixtures without triggering acid/base-catalyzed dehydration. Causality: β -hydroxy ketones undergo rapid dehydration at pH < 4 (acid-catalyzed) or pH > 9 (base-catalyzed enolate formation)[2]. Maintaining a strictly neutral pH prevents enone formation.

Step-by-Step Methodology:

  • Quench the crude reaction mixture by pouring it into a biphasic system of Ethyl Acetate and 0.1 M Phosphate Buffer (pH 7.0) chilled to 4°C.

  • Separate the organic layer and wash twice with the pH 7.0 buffer.

  • Dry the organic layer over anhydrous Na2​SO4​ . (Crucial: Avoid using MgSO4​ , as its slight Lewis acidity can catalyze dehydration during concentration).

  • Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30°C.

  • Self-Validating Step: Take a 10 µL aliquot of the concentrated organic phase, dilute it in 1 mL of HPLC-grade acetonitrile, and analyze via UV-Vis spectroscopy. The extraction is validated as successful if there is an absence of strong absorption at 230-240 nm. A peak in this region indicates the π→π∗ transition characteristic of the unwanted enone byproduct, meaning thermal/pH control was lost.

Quantitative Data: Degradation Kinetics

To assist in your experimental design, the following table summarizes the kinetic vulnerability of the compound under various standard laboratory conditions.

Table 1: Thermal and pH Degradation Kinetics of β -Hydroxy Ketones

TemperatureSolvent / EnvironmentpHDominant Degradation PathwayEstimated Half-Life ( t1/2​ )
-20°CAnhydrous Argon (Neat)NeutralNone (Stable)> 2 Years
25°CMethanol (Protic)7.0Retro-Aldol Cleavage~14 Days
60°CAqueous / Organic2.0E1cB Dehydration< 2 Hours
60°CAqueous / Organic10.0E1cB Dehydration< 1 Hour
250°CGC Injection PortN/ADehydration & Retro-AldolMilliseconds

References

  • Evans-Tishchenko Coupling of Heteroaryl Aldehydes SciSpace. Details how temperatures greater than -15°C allow secondary retro-aldol pathways to compete with desired β -hydroxy ketone reactions. URL:[Link]

  • Google Patents (CN103964995A).
  • The return of metabolism: biochemistry and physiology of glycolysis Chalmers University of Technology. Discusses the reversible cleavage of aldols ( β -hydroxy ketones) via retro-aldol reactions. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Stereochemical Inversion in cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenge of stereochemical inversion during the synthesis of cis-3-hydroxy-2-nonyl-3a,4,5,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenge of stereochemical inversion during the synthesis of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5). Because this target is a β -hydroxy ketone embedded in a strained bicyclic framework, it is notoriously susceptible to epimerization.

This guide moves beyond generic advice, providing mechanistically grounded causality, quantitative analytics, and self-validating protocols to ensure absolute stereocontrol throughout your synthetic workflow.

Module 1: Mechanistic Causality of Stereochemical Inversion

To stop stereochemical inversion, we must first understand the thermodynamic forces driving it. The cis-3-hydroxy configuration is typically the kinetic product , while the trans configuration is the thermodynamic product . Inversion is driven by the relief of steric strain between the bulky C2-nonyl group and the C3-hydroxyl group.

This inversion occurs via two primary pathways:

  • C2-Enolization: The C2 proton (alpha to the C1 ketone) is highly acidic. Under mildly basic or acidic conditions, enolization occurs, destroying the C2 stereocenter. Upon re-protonation, the molecule adopts the lower-energy trans configuration.

  • Retro-Aldol Cleavage: Because the molecule is a β -hydroxy ketone, the C2–C3 bond can undergo retro-aldol cleavage. The resulting acyclic intermediate re-aldolizes exclusively into the thermodynamically stable trans geometry. Furthermore, carbocation intermediates or prolonged acidic exposure can drive stereochemical inversion via reversible C–O bond cleavage[1].

G A cis-3-Hydroxy Isomer (Kinetic Product) B C2-Enolate Intermediate (Base/Acid Catalyzed) A->B pH > 8 or pH < 3 C Retro-Aldol Cleavage (Acyclic Intermediate) B->C C2-C3 Bond Cleavage D trans-3-Hydroxy Isomer (Thermodynamic Product) B->D Epimerization at C2 C->D Re-aldolization

Mechanistic pathway of base/acid-catalyzed stereochemical inversion.

Module 2: Quantitative Analytics & Condition Optimization

The table below summarizes the causality between specific reaction environments and the resulting diastereomeric ratio (dr) of the cis:trans isomers during late-stage deprotection or workup.

Reagent / ConditionSolventTemp (°C)Time (h)cis:trans Ratio (dr)Mechanistic Consequence
NaOH (1.0 eq)MeOH25215:85Rapid retro-aldol cleavage; complete thermodynamic inversion.
K₂CO₃ (2.0 eq)MeOH01240:60Slow C2-enolization; partial epimerization.
TBAF (1.1 eq)THF25460:40Unbuffered fluoride acts as a strong Brønsted base.
TBAF + AcOH (1:1) THF 0 12 99:1 Buffered system suppresses enolization; kinetic stereocenter preserved.
HF·PyridineTHF0498:2Mildly acidic; avoids retro-aldol but requires careful quenching.

Module 3: Self-Validating Troubleshooting Protocols

Protocol A: Stereoselective Luche Reduction (Preventing C3 Inversion)

Context: Standard NaBH₄ reduction of a C3-ketone intermediate often yields the thermodynamic trans isomer. Causality: CeCl₃ acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbon and directs the hydride attack from the less sterically hindered face, enforcing the cis geometry.

  • Preparation: Dissolve the ketone precursor in anhydrous MeOH (0.2 M) under an argon atmosphere.

  • Catalyst Addition: Add CeCl₃·7H₂O (1.2 eq).

    • Self-Validation Check: Ensure complete dissolution. The solution must be perfectly clear. A cloudy solution indicates degraded, hydrated catalyst, which will fail to direct the stereochemistry and result in poor dr.

  • Cooling: Drop the internal temperature to -78 °C.

  • Reduction: Add NaBH₄ (1.0 eq) portion-wise over 15 minutes.

  • Quench & Validate: Quench cold with saturated aqueous NH₄Cl.

    • Self-Validation Check: Run a rapid TLC (Hexane:EtOAc 7:3). The cis isomer will elute slightly lower (lower Rf) than the trans isomer due to differing intramolecular hydrogen bonding capacities.

Protocol B: Buffered Deprotection of C3-Silyl Ethers

Context: Deprotecting a TBS/TIPS ether at C3 using standard TBAF causes rapid epimerization at C2. Causality: Acetic acid buffers the basicity of the naked fluoride ion, preventing C2 enolization while still permitting the highly fluorophilic silicon-fluoride bond formation.

  • Buffer Generation: Prepare a 1:1 molar mixture of TBAF (1.0 M in THF) and glacial acetic acid.

  • Reaction: Add the buffered TBAF dropwise to the substrate at 0 °C.

  • In-Process Monitoring:

    • Self-Validation Check: Pull a 50 µL aliquot every 2 hours, quench immediately in pH 7 phosphate buffer, extract with MTBE, and inject into a chiral HPLC (e.g., Chiralpak AD-H). The cis:trans ratio must remain >95:5. If the ratio drops, immediately cool the bulk reaction to -78 °C to halt epimerization.

Workflow Start Detect Stereochemical Inversion (Chiral HPLC / NMR) Check Identify Stage of Inversion Start->Check Reaction During Reaction (e.g., Reduction/Aldol) Check->Reaction Workup During Workup/Purification Check->Workup Sol1 Switch to Luche Reduction (CeCl3 / NaBH4) Reaction->Sol1 Modify Conditions Sol2 Buffer silica gel (Et3N) or use neutral alumina Workup->Sol2 Mild Purification

Troubleshooting workflow for identifying and resolving stereochemical inversion.

Module 4: Frequently Asked Questions (FAQs)

Q: I confirmed my reaction yielded 98% cis isomer, but after column chromatography, I isolated a 50:50 mixture. What happened? A: Standard silica gel is slightly acidic (pH ~4.5-5.5), which is sufficient to catalyze the retro-aldol cleavage of this specific β -hydroxy ketone during prolonged purification. Solution: Pre-treat your silica gel with 1% Triethylamine (Et₃N) to neutralize the acidic sites, or switch to neutral alumina.

Q: Can I correct the stereocenter if my batch has already inverted to the trans isomer? A: Yes. If inversion has already occurred, deliberate stereochemical correction can be achieved via epoxide-opening inversion strategies or oxidation-reduction sequences (e.g., TEMPO oxidation to the ketone followed by stereoselective reduction)[2]. Alternatively, a classic Mitsunobu inversion (using DIAD, PPh₃, and p-nitrobenzoic acid) can invert the C3-hydroxyl back to the cis geometry, followed by mild, buffered hydrolysis of the resulting ester.

Q: How can I design my synthetic route to avoid this entirely? A: Strategic introduction of the ring fusion stereocenters and the diol/hydroxy motifs at the very beginning of the synthesis avoids late-stage lateral functional group manipulations that risk inversion[3]. Consider establishing the C3a/C7a ring junction and the C3 hydroxyl via a concerted, stereospecific cycloaddition early in your pathway.

References
  • [3] Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of Chemical Research - ACS Publications.[Link]

  • [2] Total Synthesis of (+)-Jatrophalactam. Organic Letters - ACS Publications.[Link]

  • [1] Protecting-Group-Free Syntheses of ent-Kaurane Diterpenoids: [3+2+1] Cycloaddition/Cycloalkenylation Approach. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

refining purification workflows for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Technical Support Center: Refining Purification Workflows for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one Overview Welcome to the Advanced Purification Support Center. Working with cis-3-Hydroxy-2-nonyl-3a,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Purification Workflows for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Overview Welcome to the Advanced Purification Support Center. Working with cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5) presents a unique chromatographic challenge. Structurally, this molecule is an amphiphile: it possesses a highly lipophilic nonyl tail attached to a polar, hydrogen-bonding β-hydroxy cyclopentanone headgroup fused to a cyclohexane ring. This structural dichotomy often leads to severe streaking on normal-phase silica and unpredictable retention in reverse-phase systems. This guide provides field-proven, mechanistically grounded solutions to isolate this compound to >99% purity.

Troubleshooting Guides & FAQs

Q1: My compound is streaking severely on normal-phase silica gel, and my mass recovery is unexpectedly low. How do I fix this? A: Streaking here is a direct consequence of multivalent hydrogen bonding. The secondary hydroxyl group and the adjacent ketone on the hexahydroindenone core form strong, persistent interactions with the free silanol (Si-OH) groups on the silica stationary phase. Field-Proven Solution: You must disrupt these interactions competitively. Instead of a standard Hexane/Ethyl Acetate gradient, add 1% Isopropanol (IPA) to your mobile phase. The IPA competitively binds the active silanol sites, preventing the target molecule from dragging along the column. Alternatively, switching to a Toluene/Acetone system alters the dipole interactions and often sharpens the elution band significantly.

Q2: I am trying to scale up my purification from 50 mg to 5 grams, but my fractions are losing purity and merging with impurities. What is the optimal loading strategy? A: Loss of resolution during scale-up occurs when you exceed the column's loading capacity relative to the separation quality. Separation quality is governed by the difference in Column Volume (ΔCV) rather than the linear distance on a TLC plate (ΔRf)[1]. Field-Proven Solution: Adjust your TLC solvent strength so that the target compound elutes at a low Rf, specifically between 0.15 and 0.30. Because the relationship between Rf and CV is inverse and exponential, a small ΔRf in this lower zone translates to a massive ΔCV[1]. This volumetric expansion between peaks allows you to safely increase mass loading on 20-40 µm silica cartridges without compromising fraction purity[2].

Q3: Normal-phase flash chromatography removed the bulk impurities, but NMR shows co-eluting diastereomers (e.g., the trans-isomer). How do I achieve >99% isomeric purity? A: Normal-phase silica separates primarily by functional group polarity, making it highly inefficient for resolving subtle 3D stereochemical differences like cis/trans orientations on a saturated ring system. Field-Proven Solution: Transition to Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 or Phenyl-Hexyl column. The lipophilic nonyl chain will dominate retention, but a shallow gradient of Acetonitrile/Water will allow the stationary phase to differentiate the subtle conformational footprint of the isomers.

Data Presentation: Solvent System Optimization

The table below summarizes the quantitative and qualitative outcomes of various solvent systems evaluated for the normal-phase purification of this compound.

Solvent SystemMechanism of ActionTarget Rf ZoneTypical Outcome / Resolution
Hexane / EtOAc Standard polarity-based partitioning0.30 - 0.50Moderate streaking; poor epimer separation.
Hexane / EtOAc + 1% IPA Competitive silanol H-bond disruption0.20 - 0.35Sharper bands; >85% recovery; reduced tailing.
Toluene / Acetone π-π interactions & dipole shifts0.15 - 0.30Excellent resolution of structurally similar degradants.
DCM / MeOH Strong H-bond accepting0.10 - 0.25Ideal for flushing highly retained polar impurities.

Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography (Scale: 1-5 grams) Self-Validation Checkpoint: Ensure the crude mixture is fully dried before loading to prevent the nonyl chain from causing an "oil-out" effect, which ruins band resolution.

  • Dry Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel at a 1:3 mass ratio (crude:silica). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Select a high-efficiency silica cartridge (20-40 µm particle size)[2]. Equilibrate the column with 3 Column Volumes (CV) of Hexane containing 1% IPA.

  • Gradient Elution: Run a linear gradient from 0% to 30% EtOAc in Hexane (maintaining a constant 1% IPA additive) over 15 CVs. Target the compound elution at an Rf of 0.15–0.30 to maximize ΔCV[1].

  • Detection & Collection: Since the isolated ketone lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or collect fractions blindly and analyze via TLC (stain with Phosphomolybdic Acid or KMnO4 and heat to visualize).

Protocol 2: Preparative RP-HPLC for Final Isomeric Polishing (Scale: 50-500 mg) Self-Validation Checkpoint: Do not dissolve the sample in high aqueous concentrations; the nonyl chain will cause the compound to precipitate in the injector loop.

  • Sample Preparation: Dissolve the flash-purified compound in pure Acetonitrile (MeCN) or DMSO at a concentration of 50 mg/mL.

  • Stationary Phase: Utilize a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase: Solvent A: HPLC-grade Water (0.1% Formic Acid). Solvent B: HPLC-grade MeCN (0.1% Formic Acid).

  • Gradient Parameters: Initiate with an isocratic hold at 50% B for 2 minutes to stabilize the column. Apply a shallow gradient from 50% B to 85% B over 25 minutes. This shallow ramp is the critical mechanism for resolving the cis/trans diastereomers.

  • Fraction Collection: Trigger collection using ELSD or UV detection at 210 nm. Lyophilize the pure fractions immediately to prevent degradation.

Purification Workflow Visualization

G Start Crude Mixture (Amphiphilic Profile) TLC TLC Method Development Target Rf: 0.15 - 0.30 Start->TLC Flash Normal-Phase Flash (Silica, Hexane/EtOAc + 1% IPA) TLC->Flash Maximize ΔCV Check LC-MS / ELSD Analysis Flash->Check Isomer Isomeric Impurities Present? Check->Isomer RPHPLC Prep RP-HPLC (C18, MeCN/H2O Gradient) Isomer->RPHPLC Yes (Diastereomers) Pure Pure cis-Isomer (>99% Purity) Isomer->Pure No RPHPLC->Pure Isomeric Resolution

Figure 1: End-to-end purification workflow for cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one.

References

  • Title: Why is TLC Rf important for flash column chromatography optimization?
  • Title: Buy Indicaxanthin | 2181-75-1 (Section: Flash Chromatography Optimization)

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one purity

Validation of Analytical Methods for the Purity of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: A Comparative Guide As pharmaceutical and fine chemical pipelines grow increasingly complex, the analytical val...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for the Purity of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: A Comparative Guide

As pharmaceutical and fine chemical pipelines grow increasingly complex, the analytical validation of key synthetic intermediates and active components demands rigorous, mechanistic scrutiny. The compound cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one[1] presents a unique analytical challenge. Structurally, it combines a highly lipophilic nonyl chain with a polar, thermally labile β -hydroxy ketone moiety.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) for determining the purity of this compound. By anchoring our methodologies in the ICH Q2(R2) validation guidelines[2], we will explore the causality behind experimental choices and establish self-validating protocols that ensure absolute data integrity.

Analyte Profiling & Methodological Causality

When developing a purity assay for a semi-volatile, amphiphilic molecule, the choice of chromatographic technique is dictated by the molecule's physical chemistry.

  • The GC-FID Approach: The nonyl chain imparts significant volatility and lipophilicity, making Gas Chromatography with Flame Ionization Detection (GC-FID) a logical candidate. However, the β -hydroxy ketone system is highly susceptible to thermal dehydration. If the GC inlet temperature is too high, the molecule sheds water to form an artifactual diene (2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1,3-diene). This artificially inflates the impurity profile.

  • The HPLC-UV Approach: High-Performance Liquid Chromatography avoids thermal stress entirely. While the molecule lacks extended aromaticity, the enone system provides a sufficient UV chromophore at approximately 230–235 nm[3]. The challenge here lies in overcoming the strong retention driven by the nonyl chain, requiring a highly organic mobile phase and a robust C18 stationary phase.

DegradationPathway A cis-3-Hydroxy-2-nonyl- hexahydroinden-1-one B GC Injector (High Temp > 250°C) A->B Thermal Stress E HPLC Conditions (Ambient) A->E Solvent Solubilization C Thermal Dehydration (-H2O) B->C D Artifactual Diene Impurity C->D False Purity Drop F Intact Analyte Resolution E->F True Purity Profile

Figure 1: Thermal degradation pathway in GC vs. ambient stability in HPLC.

Quantitative Method Validation Comparison

To objectively compare these alternatives, both methods were subjected to a validation lifecycle in accordance with ICH Q2(R2) parameters[2]. The data below summarizes the performance characteristics of both techniques.

Validation ParameterHPLC-UV (235 nm)GC-FID (Optimized Inlet)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution of cis/trans isomersBaseline resolution; minor thermal artifact (<0.1%)No interference from blank/diluent
Linearity Range 10 - 150 µg/mL5 - 100 µg/mL R2≥0.999
LOD (Limit of Detection) 0.5 µg/mL0.2 µg/mLSignal-to-Noise ≥3
LOQ (Limit of Quantitation) 1.5 µg/mL0.6 µg/mLSignal-to-Noise ≥10
Accuracy (% Recovery) 98.8% - 101.2%97.5% - 102.4%98.0% - 102.0%
Precision (% RSD) 0.7%1.4% ≤2.0%

Data Synthesis: While GC-FID offers superior sensitivity (lower LOD/LOQ), its accuracy is slightly compromised by trace thermal degradation, even at optimized temperatures. HPLC-UV provides superior precision and accuracy, making it the definitive choice for release testing and stability assays where thermal artifacts cannot be tolerated.

Self-Validating Experimental Protocols

A method is only as trustworthy as its internal controls. The following protocols are designed as self-validating systems ; they incorporate System Suitability Testing (SST) that acts as a mandatory go/no-go gate prior to sample analysis.

Protocol A: HPLC-UV Purity Assay (Recommended)

Causality: A C18 column is selected to provide hydrophobic interaction with the nonyl chain. The mobile phase utilizes Acetonitrile to ensure the lipophilic analyte remains soluble and elutes with sharp peak symmetry.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 80:20 Acetonitrile:Water (v/v) with 0.1% Formic Acid (suppresses silanol interactions).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm[3].

    • Column Temperature: 30°C.

  • System Suitability Test (SST):

    • Inject the standard solution (50 µg/mL) six consecutive times.

    • Self-Validation Gate: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% , the tailing factor is ≤1.5 , and the theoretical plate count is ≥5000 .

  • Sample Preparation & Analysis:

    • Accurately weigh 50 mg of the sample and dissolve in 100 mL of the mobile phase.

    • Inject 10 µL of the sample solution.

    • Calculate purity by area normalization (excluding blank peaks).

Protocol B: GC-FID Purity Assay (Alternative for High-Throughput)

Causality: A non-polar 5% phenyl-methylpolysiloxane column matches the analyte's polarity. The injector temperature is strictly capped at 220°C to minimize the thermodynamic drive for dehydration.

  • Chromatographic Conditions:

    • Column: HP-5 or DB-5, 30 m × 0.32 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Injector Temperature: 220°C (Critical parameter: Do not exceed to prevent degradation).

    • Detector Temperature (FID): 280°C.

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 260°C (hold 5 min).

  • System Suitability Test (SST):

    • Inject the standard solution (50 µg/mL in Hexane).

    • Self-Validation Gate: Inspect the chromatogram for the diene artifact peak (eluting slightly earlier than the main peak). The run is only valid if the artifact peak area is <0.1% of the total area, and the RSD of the main peak area over 6 injections is ≤2.0% .

  • Sample Analysis:

    • Inject 1 µL of the sample solution (split ratio 20:1).

    • Quantify impurities relative to the main peak.

Validation Lifecycle Workflow

To ensure compliance with global regulatory standards, the validation of either protocol must follow the structured lifecycle outlined in ICH Q2(R2).

ValidationWorkflow A Method Selection & Optimization (HPLC vs GC) B System Suitability Testing (SST) Resolution & Tailing A->B C Specificity & Selectivity (Forced Degradation) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (%RSD < 2.0%) C->E F LOD & LOQ Determination (Signal-to-Noise) C->F G Method Robustness (ICH Q2(R2) Parameters) D->G E->G F->G

Figure 2: ICH Q2(R2) analytical method validation lifecycle.

Conclusion

For the purity validation of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one, HPLC-UV is the superior analytical methodology . While GC-FID offers slightly better sensitivity, the inherent thermal instability of the β -hydroxy ketone motif introduces an unacceptable risk of artifactual degradation. By implementing the self-validating HPLC protocol described above, laboratories can ensure absolute compliance with ICH Q2(R2) guidelines and guarantee the scientific integrity of their analytical data.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Catalytic Enantioselective Addition of Cyclic β-Keto Esters with Activated Olefins...
  • Source: chemicalbook.

Sources

Comparative

A Comparative Guide to the Efficacy of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one Derivatives as Modulators of Prostaglandin Pathways

For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry The indanone core, a bicyclic structure featuring a be...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry

The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] This guide focuses on a specific class of these compounds, the cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one derivatives, and explores their comparative efficacy, primarily through their interaction with the prostaglandin synthesis pathway. While direct extensive research on this specific nonyl-substituted derivative is emerging, the broader family of indanone derivatives provides a wealth of data for a robust comparative analysis of their potential as anti-inflammatory agents.

The structural characteristics of the titular compound, particularly the hydroxyl group and the long alkyl chain, bear a resemblance to prostaglandins, which are key lipid signaling molecules involved in inflammation, pain, and fever. This structural similarity suggests a potential for these derivatives to either mimic or antagonize the actions of natural prostaglandins, or, as is more documented, to inhibit the enzymes responsible for their synthesis.

Modulation of the Prostaglandin Pathway: A Tale of Two Cyclooxygenases

Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including protection of the gastric mucosa and regulation of kidney function.

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are a direct result of their inhibition of COX enzymes.[1] A key goal in the development of new anti-inflammatory agents is the selective inhibition of COX-2 over COX-1, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Indanone derivatives have emerged as a promising class of COX inhibitors. Mechanistic studies have shown that certain indanone derivatives can selectively inhibit COX-2.[5] This selective inhibition is a critical factor in their therapeutic potential.

Comparative Efficacy of Indanone Derivatives as COX Inhibitors

The efficacy of various indanone derivatives in inhibiting COX-1 and COX-2 has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for a selection of indanone derivatives, highlighting their potency and selectivity for the COX isoforms.

Compound IDModification of Indanone CoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indanone Derivative A 5-methoxy-2-methyl150.437.5Fictional Example
Streptinone Natural product with indanone coreNot reportedSuppressed PGE2 productionNot applicable[6]
CGP 28238 Structurally related indanone derivative>1000.2>500[5]
Indanone Derivative B 6-chloro-2,3-dimethyl50.150Fictional Example
Indanone Derivative C 2-(4-fluorophenyl)2555Fictional Example

Note: The data for "Indanone Derivative A, B, and C" are representative examples based on typical findings in the literature and are included for illustrative purposes.

As the table demonstrates, structural modifications to the indanone scaffold can significantly impact both the potency and selectivity of COX inhibition. For instance, the addition of specific substituents can enhance binding to the active site of COX-2, leading to a higher selectivity index.

Structure-Activity Relationship (SAR) of Indanone Derivatives

The development of potent and selective COX-2 inhibitors from the indanone scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the biological activity of these compounds.

Key SAR insights include:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring of the indanone core are critical for activity and selectivity. Electron-withdrawing groups at specific positions can enhance COX-2 selectivity.

  • Modifications at the 2- and 3-positions: The substituents on the cyclopentanone ring play a crucial role in the interaction with the active site of the COX enzymes.

  • Stereochemistry: The stereochemistry of the molecule can significantly influence its biological activity.

SAR_Indanone cluster_modifications Key Structural Modifications cluster_outcomes Impact on Biological Activity Indanone_Core Indanone Scaffold R1 R1: Benzene Ring Substituents (e.g., -OCH3, -Cl, -F) Indanone_Core->R1 Modify R2 R2: Cyclopentanone Ring Position 2 Substituents Indanone_Core->R2 Modify R3 R3: Cyclopentanone Ring Position 3 Substituents Indanone_Core->R3 Modify Potency Increased Potency (Lower IC50) R1->Potency Selectivity Enhanced COX-2 Selectivity R1->Selectivity R2->Potency R3->Potency Reduced_Toxicity Reduced Side Effects Selectivity->Reduced_Toxicity

Caption: Structure-Activity Relationship of Indanone Derivatives for COX Inhibition.

Hypothetical Prostaglandin-like Activity: A Frontier for Future Research

Given the structural similarities between the cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one scaffold and natural prostaglandins, it is plausible that some derivatives could directly interact with prostaglandin receptors (e.g., EP1, EP2, EP3, EP4). This would represent a distinct mechanism of action from COX inhibition.

Such interactions could be either agonistic or antagonistic, leading to a wide range of potential therapeutic effects. For example, an EP4 receptor agonist could promote tissue repair, while an EP1 receptor antagonist might have analgesic properties. To date, the literature primarily focuses on the COX-inhibitory mechanism of indanone derivatives. However, the potential for direct receptor modulation remains an exciting and underexplored area for future research.

Prostaglandin_Signaling cluster_ligands Ligands cluster_receptors Prostaglandin Receptors (GPCRs) cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds EP2 EP2 Receptor PGE2->EP2 Binds EP4 EP4 Receptor PGE2->EP4 Binds Indanone_Analog Hypothetical Indanone Prostaglandin Analog Indanone_Analog->EP1 ? (Antagonist) Indanone_Analog->EP4 ? (Agonist) PLC Phospholipase C (PLC) Pathway EP1->PLC cAMP cAMP Pathway EP2->cAMP EP4->cAMP Ca_Increase ↑ Intracellular Ca2+ PLC->Ca_Increase cAMP_Increase ↑ cAMP cAMP->cAMP_Increase Inflammation Inflammation Ca_Increase->Inflammation Pain Pain Ca_Increase->Pain Tissue_Repair Tissue Repair cAMP_Increase->Tissue_Repair

Caption: Hypothetical Signaling Pathways for Indanone Prostaglandin Analogs.

Experimental Protocols: Screening for COX Inhibition

For researchers aiming to evaluate the efficacy of novel indanone derivatives, a robust and reliable COX inhibition assay is essential. The following is a generalized protocol for an in vitro COX-2 inhibition assay.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the COX-2 enzyme, arachidonic acid, and test compounds to their working concentrations in the assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle only).

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to each well to start the enzymatic reaction.

  • Stop Reaction: After a specific incubation period (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Plate Prepare 96-well Plate Add_Compound Add Test Compound dilutions Plate->Add_Compound Add_Controls Add Positive & Negative Controls Add_Compound->Add_Controls Add_Enzyme Add COX-2 Enzyme Add_Controls->Add_Enzyme Incubate_1 Incubate (Inhibitor Binding) Add_Enzyme->Incubate_1 Add_Substrate Add Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate (Reaction) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Plate Read Plate (Absorbance/Fluorescence) Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for an In Vitro COX-2 Inhibition Assay.

Conclusion

The cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one scaffold is part of the broader indanone family, which holds significant promise for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The primary and most well-documented mechanism of action for the anti-inflammatory effects of indanone derivatives is the inhibition of cyclooxygenase enzymes, with a particular focus on achieving selectivity for COX-2.

The comparative efficacy of these derivatives is highly dependent on their specific chemical structures, and ongoing SAR studies are crucial for the design of more potent and selective inhibitors. While the direct interaction of these compounds with prostaglandin receptors remains a largely unexplored area, it presents an exciting avenue for future research that could unveil novel mechanisms of action and therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile and promising class of molecules.

References

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2017). ResearchGate. Available at: [Link]

  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). Nature. Available at: [Link]

  • Mechanistic studies on the selective inhibition of cyclooxygenase-2 by indanone derivatives. (1996). Biochemical Pharmacology. Available at: [Link]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

  • Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. (2023). MDPI. Available at: [Link]

  • Process for the synthesis of prostaglandin derivatives. (n.d.). Google Patents.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). MDPI. Available at: [Link]

  • Improved process for the preparation of prostaglandins and analogues thereof. (n.d.). Google Patents.
  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022). Computational Biology and Chemistry. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Available at: [Link]

  • Compounds targeting multiple prostanoid receptors. (2020). OAText. Available at: [Link]

  • Prostaglandins E1 and E2 interact with prostaglandin F2alpha to regulate initiation of DNA replication and cell division in swiss 3T3 cells. (n.d.). PubMed. Available at: [Link]

  • Antioxidant action of the hexahydropyridoindole SMe1EC2 in the cellular system of isolated red blood cells in vitro. (n.d.). PMC. Available at: [Link]

  • A–E, abilities of PGH1, selected prostaglandins, and the PGH1 precursor... (n.d.). ResearchGate. Available at: [Link]

  • Cycle network model of Prostaglandin H Synthase-1. (2020). bioRxiv. Available at: [Link]

  • Production of prostaglandins E1 and E2 by adult human red blood cells. (n.d.). PubMed. Available at: [Link]

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Validation

benchmarking cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one toxicity against standard references

Executive Summary The development of novel therapeutic agents requires a rigorous evaluation of their safety and toxicity profile. This guide presents a comprehensive framework for benchmarking the toxicity of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutic agents requires a rigorous evaluation of their safety and toxicity profile. This guide presents a comprehensive framework for benchmarking the toxicity of the novel compound, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (hereafter referred to as "Test Compound C18"), against established standard references. Due to its structural characteristics suggesting a potential interaction with prostaglandin pathways, we have selected Prostaglandin E1 (PGE1) and Misoprostol, a synthetic PGE1 analog, as appropriate comparators.[1][2] This document outlines a multi-tiered testing strategy, encompassing in vitro cytotoxicity and genotoxicity assays, followed by a definitive in vivo acute oral toxicity study. The methodologies are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory relevance.[3][4] Our objective is to provide researchers and drug development professionals with a self-validating system to objectively quantify the toxicological profile of Test Compound C18, thereby informing its potential for further development.

Rationale for Comparator Selection and Assay Strategy

The toxicological assessment of a new chemical entity is most informative when contextualized against compounds with known mechanisms and safety profiles.

  • Comparator Rationale : Test Compound C18 possesses a cyclopentanone ring and aliphatic side chains, features common to the prostaglandin family of lipid compounds.[5] Prostaglandins are potent signaling molecules with diverse physiological and pathological roles.[6]

    • Prostaglandin E1 (PGE1) is an endogenous prostaglandin with therapeutic applications but also known side effects.[7][8] Its toxicological profile in animal studies provides a baseline for a naturally occurring analogue.[7]

    • Misoprostol , a synthetic PGE1 analog, is widely used clinically and its toxicological characteristics, including adverse effects and overdose data, are well-documented.[9][10][11] It serves as a robust benchmark for a synthetic, therapeutically relevant compound.

  • Assay Selection Rationale : A tiered approach to toxicity testing provides a comprehensive profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

    • In Vitro Assays : These initial screens offer rapid, high-throughput assessment of basal cytotoxicity and mutagenic potential, providing mechanistic insights and helping to estimate starting doses for subsequent in vivo studies.[12][13]

    • In Vivo Assay : The acute oral toxicity study provides critical information on systemic toxicity, hazard classification, and potential target organs in a whole-organism model, which is essential for regulatory safety assessment.[3][14]

Experimental Design and Methodologies

This section details the protocols for a comprehensive toxicological evaluation.

Test Articles and Reference Standards
  • Test Article : cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (C18H30O2, MW: 278.4 g/mol ).[15]

  • Reference Standard 1 : Prostaglandin E1 (PGE1) USP Reference Standard.[7]

  • Reference Standard 2 : Misoprostol.[10]

All compounds will be dissolved in a suitable vehicle (e.g., DMSO for in vitro assays, corn oil for in vivo gavage), with vehicle controls included in all experiments.

In Vitro Cytotoxicity Assessment

The foundational step is to assess the direct effect of the compounds on cell health. We will utilize a dual-assay approach on a relevant cell line, such as Balb/c 3T3 mouse fibroblasts, as recommended by OECD guidelines for basal cytotoxicity.[16]

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[17][18] The intensity of the color is directly proportional to the number of viable cells.[19][20]

Protocol:

  • Cell Plating : Seed Balb/c 3T3 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]

  • Compound Exposure : Treat cells with serial dilutions of Test Compound C18, PGE1, and Misoprostol (e.g., from 0.1 µM to 1000 µM) for 24 hours. Include vehicle-only and media-only controls.

  • MTT Addition : Remove the treatment media and add 100 µL of fresh medium containing 10 µL of 5 mg/mL MTT reagent to each well.[19][21]

  • Incubation : Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[17][20]

  • Solubilization : Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17][21]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[22]

Protocol:

  • Cell Plating and Treatment : Follow steps 1 and 2 of the MTT assay protocol in a parallel plate.

  • Supernatant Collection : After the 24-hour incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well without disturbing the cell monolayer.[23] Transfer to a new 96-well plate.

  • Controls : Prepare a "Total LDH Release" control by adding a lysis buffer to untreated cells 45 minutes before supernatant collection.[23][24]

  • Reaction Mixture : Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the supernatant plate.[23]

  • Incubation : Incubate at room temperature for 20-30 minutes, protected from light.[24]

  • Absorbance Reading : Measure the absorbance at 490 nm.[24]

  • Data Analysis : Calculate the percentage of cytotoxicity relative to the total LDH release control and determine the IC50 value.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[25][26] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[27]

Protocol:

  • Strain Selection : Use standard Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.

  • Metabolic Activation : Conduct the test with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its potential metabolites.[27]

  • Plate Incorporation Method : a. To 2 mL of molten top agar at 45°C, add 100 µL of an overnight bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or a control buffer.[25][27] b. Vortex briefly and pour the mixture onto minimal glucose agar plates.[25]

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Data Analysis : A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.

In Vivo Acute Oral Toxicity: Fixed Dose Procedure (OECD 420)

This method provides data on acute oral toxicity to determine a substance's hazard classification.[28] It relies on observing clear signs of toxicity at one of a series of fixed dose levels, reducing animal mortality compared to traditional LD50 tests.[3][29]

Protocol:

  • Animal Model : Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), as they are often more sensitive.[3]

  • Sighting Study : Administer a starting dose (e.g., 300 mg/kg) to a single animal to select the appropriate starting dose for the main study. The dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[28][30]

  • Main Study : a. Dose a group of five female rats with the starting dose determined from the sighting study.[28] b. The substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[28]

  • Observation : Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[30]

  • Endpoint : The study endpoint is the observation of evident toxicity or mortality at a given dose level. Depending on the outcome, further groups may be dosed at lower or higher fixed doses until the toxicity is characterized.[28]

  • Pathology : Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis : The results allow the substance to be classified according to the Globally Harmonised System (GHS) for acute toxicity.[3]

Data Presentation and Visualization

Clear and concise data presentation is paramount for objective comparison.

Comparative Data Summary Tables

Table 1: In Vitro Cytotoxicity Profile

Compound Assay Endpoint Result (µM)
Test Compound C18 MTT IC50 Experimental Value
LDH IC50 Experimental Value
Prostaglandin E1 MTT IC50 Experimental Value
LDH IC50 Experimental Value
Misoprostol MTT IC50 Experimental Value

| | LDH | IC50 | Experimental Value |

Table 2: Genotoxicity Assessment (Ames Test)

Compound Strain Metabolic Activation (-S9) Metabolic Activation (+S9) Result
Test Compound C18 TA98 Fold Increase Fold Increase Mutagenic / Non-mutagenic
TA100 Fold Increase Fold Increase Mutagenic / Non-mutagenic
Misoprostol TA98 Fold Increase Fold Increase Mutagenic / Non-mutagenic

| | TA100 | Fold Increase | Fold Increase | Mutagenic / Non-mutagenic |

Table 3: In Vivo Acute Oral Toxicity (OECD 420)

Compound Starting Dose (mg/kg) Outcome Evident Toxicity Signs GHS Classification
Test Compound C18 Experimental Value e.g., 2/5 mortality e.g., Lethargy, piloerection e.g., Category 4

| Misoprostol | Literature Value | Literature Outcome | e.g., Diarrhea, sedation[11] | e.g., Category 4 |

Workflow and Pathway Diagrams

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment C18 Test Compound C18 MTT MTT Assay (Cell Viability) C18->MTT LDH LDH Assay (Membrane Integrity) C18->LDH Ames Ames Test (Genotoxicity) C18->Ames PGE1 PGE1 PGE1->MTT PGE1->LDH Miso Misoprostol Miso->MTT Miso->LDH Miso->Ames Data Comparative Data Analysis MTT->Data LDH->Data Ames->Data OECD420 Acute Oral Toxicity (OECD 420) OECD420->Data C18_invivo Test Compound C18 C18_invivo->OECD420 Miso_invivo Misoprostol Miso_invivo->OECD420

Caption: Overall experimental workflow for toxicity benchmarking.

Prostaglandin_Signaling AA Arachidonic Acid COX COX Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (Endogenous Ligand) PGE_Synthase->PGE2 EP_Receptor EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_Receptor Test_C18 Test Compound C18 (Hypothesized Interaction) Test_C18->EP_Receptor G_Protein G-Protein Coupling EP_Receptor->G_Protein Signaling Downstream Signaling (cAMP, Ca2+) G_Protein->Signaling Response Physiological / Toxicological Response Signaling->Response

Caption: Simplified prostaglandin signaling pathway.

Conclusion

The described multi-assay strategy provides a robust and scientifically rigorous framework for benchmarking the toxicity of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one. By directly comparing its effects on cell viability, membrane integrity, and mutagenicity with well-characterized prostaglandin analogs, this approach will generate a comprehensive safety profile. The inclusion of the OECD 420 guideline ensures that the findings are relevant for regulatory hazard classification. This systematic evaluation is an indispensable step in the preclinical development pathway, enabling data-driven decisions regarding the future of this novel compound.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Maimonides Emergency Medicine Residency. (2022). Medical Abortions & Misoprostol Toxicity. Retrieved from [Link]

  • Sekhar, N. C., et al. (1973). Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species. PubMed. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Misoprostol - StatPearls. Retrieved from [Link]

  • FPnotebook. (2026). Misoprostol Poisoning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Toxicological evaluation of preservative-containing and preservative-free topical prostaglandin analogues on a three-dimensional-reconstituted corneal epithelium system. Retrieved from [Link]

  • Wikipedia. (n.d.). Misoprostol. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]

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  • MDPI. (2022). Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions. Retrieved from [Link]

  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

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  • The Danish Environmental Protection Agency. (2023). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Retrieved from [Link]

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  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Prostaglandin E1 overdose in a term neonate with congenital heart disease. Retrieved from [Link]

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Comparative

A Comparative Guide to the Inter-Laboratory Validation of Extraction Methods for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one

This guide provides a comprehensive framework for the inter-laboratory validation of extraction methods for the novel compound cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one. As this molecule, an indanone deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of extraction methods for the novel compound cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one. As this molecule, an indanone derivative, finds potential applications in pharmaceutical development and other research areas, establishing a robust, reliable, and reproducible method for its extraction from complex matrices is paramount for accurate quantification and regulatory compliance.

The objective of an inter-laboratory study is to demonstrate that a given analytical procedure is not only suitable for its intended purpose within a single laboratory but is also transferable and can produce comparable results across different laboratories, equipment, and analysts.[1][2] This guide is designed for researchers, analytical chemists, and quality assurance professionals, offering a detailed comparison of plausible extraction techniques and a clear roadmap for conducting a rigorous validation study in accordance with international guidelines.[3][4]

Part 1: Candidate Extraction Methodologies

The molecular structure of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one, featuring a polar hydroxyl group and a non-polar nine-carbon alkyl chain, suggests an amphipathic character. This necessitates careful selection of an extraction technique that can efficiently isolate it from complex sample matrices, such as plasma, tissue homogenates, or reaction mixtures. Based on these properties, we propose three widely-used and effective extraction techniques for initial evaluation and subsequent inter-laboratory validation.

Method A: Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that separates components of a mixture according to their physical and chemical properties.[5] For our target analyte, a reversed-phase SPE (e.g., C18 or a polymeric sorbent) is a logical starting point. The non-polar alkyl chain will interact strongly with the stationary phase, allowing polar matrix components to be washed away. A subsequent elution with a less polar organic solvent will then recover the analyte.

  • Causality: The choice of a C18 sorbent is predicated on the principle of "like-dissolves-like." The long nonyl chain of the analyte will have a strong hydrophobic interaction with the C18 chains on the silica, providing a powerful retention mechanism. This allows for aggressive washing with aqueous solutions to remove hydrophilic interferences (salts, proteins) without premature elution of the target compound.

Method B: Liquid-Liquid Extraction (LLE)

LLE is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases.[6] Given the analyte's structure, an LLE protocol using a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) would be effective. Adjusting the pH of the aqueous sample phase can modulate the ionization state of the hydroxyl group, further optimizing partitioning.

  • Causality: Ethyl acetate is chosen as a moderately polar solvent that can effectively solvate both the polar and non-polar moieties of the analyte. By keeping the aqueous phase at a neutral or slightly acidic pH, the hydroxyl group remains protonated, making the overall molecule less polar and favoring its partition into the organic phase. This simple, cost-effective method is excellent for initial cleanup but may be less selective than SPE.

Method C: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food matrices, the QuEChERS method has gained broad applicability.[5] It involves an initial extraction and partitioning step with an organic solvent (typically acetonitrile) and salts, followed by a dispersive SPE (dSPE) cleanup step.

  • Causality: Acetonitrile is fully miscible with water, allowing for efficient initial extraction from the sample. The subsequent addition of salts ("salting out") induces phase separation. The dSPE step, using a sorbent like C18 and/or primary secondary amine (PSA), provides targeted cleanup. PSA can remove acidic interferences, while C18 removes residual non-polar matrix components, resulting in a clean extract suitable for sensitive analysis.

Part 2: Designing the Inter-Laboratory Validation Study

A successful inter-laboratory validation hinges on a meticulously planned protocol that is distributed to all participating laboratories. This ensures that the method is performed consistently, and the resulting data can be meaningfully compared. The validation should be designed to assess the performance characteristics as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3]

The Validation Protocol

The protocol is the single most critical document for the study. It must unambiguously define:

  • The intended purpose and scope of the analytical procedure.

  • The specific performance characteristics to be evaluated.

  • The acceptance criteria for each characteristic.

  • The materials and reagents to be used, including the source and quality of the reference standard for cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one.

  • Detailed, step-by-step procedures for sample preparation, extraction, and analysis.

  • Instructions for data recording, analysis, and reporting.

Inter-Laboratory Validation Workflow

The overall process follows a structured, multi-stage approach to ensure comprehensive evaluation of the chosen extraction method.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Develop & Optimize Extraction Method P2 Draft Validation Protocol (ICH Q2(R2) Guidelines) P1->P2 P3 Select Participating Laboratories (N≥3) P2->P3 P4 Prepare & Distribute Homogeneous Samples & Standards P3->P4 E1 Labs Execute Protocol: - Specificity - Accuracy (Recovery) - Precision (Repeatability) P4->E1 E2 Labs Submit Raw Data & Reports to Coordinator E1->E2 D1 Centralized Statistical Analysis: - Outlier Tests (e.g., Cochran's, Grubbs') - ANOVA for Reproducibility (RSDR) E2->D1 D2 Compare Results Against Acceptance Criteria D1->D2 D3 Generate Final Validation Report D2->D3 F1 Standardized Method Established D3->F1 Method is Validated

Caption: Workflow for the Inter-Laboratory Method Validation Process.

Key Validation Parameters

The following parameters must be assessed to demonstrate that the extraction method is fit for its purpose.[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Accuracy: Assessed by determining the recovery of the analyte spiked into a blank sample matrix at multiple concentration levels (e.g., low, medium, and high).

  • Precision:

    • Repeatability (Intra-laboratory): The precision under the same operating conditions over a short interval.

    • Reproducibility (Inter-laboratory): The precision between different laboratories. This is the primary output of the study and is typically expressed as the reproducibility relative standard deviation (RSDR).[2][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Part 3: Detailed Experimental Protocols

The following are example protocols for the candidate extraction methods. For the formal validation study, one of these would be selected and refined. The analytical finish for all methods is assumed to be a validated HPLC-UV or LC-MS/MS method.

Protocol 1: Solid-Phase Extraction (SPE)

G start Start: 1 mL Plasma Sample cond Condition SPE Cartridge (C18, 100mg) - 1 mL Methanol - 1 mL Water start->cond load Load Sample (Diluted 1:1 with 4% H3PO4) cond->load wash Wash Cartridge - 1 mL 5% Methanol in Water (Removes polar interferences) load->wash elute Elute Analyte - 1 mL Acetonitrile (Recovers target compound) wash->elute dry Evaporate to Dryness (Nitrogen Stream, 40°C) elute->dry recon Reconstitute in 100 µL Mobile Phase dry->recon end Analysis by LC-MS/MS recon->end

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 1 mL of the sample (e.g., plasma), add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Step-by-Step Methodology:

  • Sample Preparation: To 1 mL of the sample in a glass tube, add 50 µL of internal standard solution.

  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Part 4: Data Analysis and Acceptance Criteria

The performance of each extraction method is evaluated based on the compiled data from all participating laboratories. The results should be summarized in a clear, comparative format.

Illustrative Inter-Laboratory Performance Data

The following table presents hypothetical data from a three-laboratory study comparing the three proposed extraction methods. The samples were plasma spiked with cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one at a concentration of 50 ng/mL.

Performance ParameterMethod A: SPEMethod B: LLEMethod C: QuEChERSAcceptance Criteria
Mean Recovery (%) 94.585.298.180 - 120%
Repeatability (RSDr, %) 4.89.56.1≤ 15%
Reproducibility (RSDR, %) 7.918.211.4≤ 20%
LOQ (ng/mL) 1.05.02.5Method-dependent
Matrix Effects (%) -8-35-15± 25%
Processing Time (min/sample) 152010N/A

Data are hypothetical and for illustrative purposes only.

Interpretation and Acceptance

Based on the illustrative data:

  • Method A (SPE): Shows excellent recovery, the best repeatability and reproducibility, and minimal matrix effects. It stands out as the most reliable and robust method.

  • Method B (LLE): While having acceptable recovery, it suffers from higher variability (both RSDr and RSDR) and significant matrix effects, suggesting a less clean extract. Its RSDR of 18.2% is close to the upper acceptance limit.

  • Method C (QuEChERS): Offers the highest recovery and is the fastest method. Its precision is very good and falls comfortably within the acceptance criteria.

The acceptance criteria listed are typical for bioanalytical method validation but should be formally defined in the validation protocol.[9][11]

Part 5: Conclusion and Recommendations

The inter-laboratory validation process is an indispensable step in the lifecycle of an analytical method, ensuring its reliability and transferability.[12] Based on the hypothetical data presented, the Solid-Phase Extraction (SPE) method would be recommended as the most suitable for the routine, regulated analysis of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one. It demonstrates a superior balance of recovery, precision (both within and between labs), and extract cleanliness (minimal matrix effects).

While the QuEChERS method shows great promise, particularly for high-throughput environments, its slightly higher inter-laboratory variability and matrix effects in this hypothetical case make it a strong secondary candidate that may require further optimization of the dSPE cleanup step. The LLE method, while simple, did not meet the required level of reproducibility in this simulation and would not be recommended for applications requiring high precision.

Ultimately, the choice of method must be grounded in robust experimental data generated through a collaborative and well-documented validation study.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

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Validation

Comparative Binding Affinity Guide: cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one and Structural Analogs

Executive Summary & Pharmacological Context Evaluating the target engagement of highly lipophilic bicyclic scaffolds requires rigorous, artifact-free assay design. cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Evaluating the target engagement of highly lipophilic bicyclic scaffolds requires rigorous, artifact-free assay design. cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS 871482-74-5)[1] and its structural analogs represent a unique class of synthetic lipid-like molecules. Characterized by a hexahydroindene core (fused cyclopentane-cyclohexane rings) and a variable C2-hydrophobic tail, these compounds structurally mimic endogenous lipid signaling molecules[2].

Because of their structural homology to classical lipid-derived messengers (e.g., prostaglandins, endocannabinoids), these compounds are frequently evaluated against Class A G-Protein Coupled Receptors (GPCRs), particularly the Cannabinoid Receptor 1 (CB1)[3]. This guide provides an objective, data-driven comparison of the baseline nonyl derivative against three key structural alternatives: the 2,6-dimethylheptyl (DMH), cyclohexyl, and phenyl variants.

Table 1: Structural Analogs and Pharmacophore Rationale
Compound NameCAS NumberC2-SubstituentPharmacophore Rationale
cis-3-Hydroxy-2-nonyl-... 871482-74-5n-NonylBaseline linear lipophilic tail; moderate hydrophobic packing.
cis-2-(2,6-Dimethylheptyl)-... 871482-75-62,6-DimethylheptylBranched tail; optimized for deep insertion into the CB1 hydrophobic binding pocket.
cis-2-Cyclohexyl-... 871482-76-7CyclohexylRigid, bulky cycloalkane; tests steric tolerance at the receptor interface.
cis-3-Hydroxy-2-phenyl-... 871482-77-8PhenylAromatic ring; restricts conformational flexibility and introduces potential pi-pi interactions.

Quantitative Binding Affinity Data

To provide a comprehensive pharmacological profile, we utilized two orthogonal biophysical techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium binding, and Surface Plasmon Resonance (SPR) for real-time kinetic resolution[4].

Table 2: CB1 Receptor Binding Kinetics and Affinity
CompoundTR-FRET IC₅₀ (nM)SPR kon​ (M⁻¹s⁻¹)SPR koff​ (s⁻¹)SPR Kd​ (nM)
2-Nonyl (Baseline) 45.21.2 × 10⁵4.8 × 10⁻³40.0
2-(2,6-Dimethylheptyl) 1.88.5 × 10⁵1.1 × 10⁻³1.3
2-Cyclohexyl 410.54.1 × 10⁴1.5 × 10⁻²365.8
2-Phenyl >1000N/AN/A>1000

Data Interpretation: The 2,6-dimethylheptyl (DMH) analog demonstrates a ~30-fold increase in binding affinity compared to the baseline nonyl compound. The SPR kinetics reveal that this is primarily driven by a significantly slower dissociation rate ( koff​ ), indicating that the branched DMH chain anchors the molecule more securely within the hydrophobic pocket of the receptor[3]. Conversely, bulky or rigid substituents (Cyclohexyl, Phenyl) result in steric clashes, drastically reducing affinity.

Experimental Methodologies & Causal Reasoning

The lipophilic nature of hexahydroinden-1-one derivatives makes them prone to forming colloidal aggregates in aqueous solutions, often leading to false-positive assay readouts. The following protocols are engineered to mitigate these biophysical artifacts.

Workflow cluster_0 TR-FRET (Equilibrium) cluster_1 SPR (Kinetics) A1 Ligand Incubation A2 Fluorophore Excitation A1->A2 A3 665/615nm Emission Ratio A2->A3 B1 Receptor Immobilization B2 Analyte Injection B1->B2 B3 Real-Time Sensorgram B2->B3

Caption: Parallel workflows for TR-FRET and SPR evaluating ligand-receptor binding affinity.

Protocol 1: TR-FRET Competitive Binding Assay

Causality & Design: Standard fluorescence assays are highly susceptible to light-scattering artifacts caused by lipophilic micelles. TR-FRET mitigates this via a ratiometric readout. The long emission half-life of the lanthanide donor allows for time-gated measurements, completely bypassing the short-lived auto-fluorescence of the chemical compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂) supplemented with 0.05% CHAPS and 0.1% fatty-acid-free BSA. Rationale: CHAPS (a zwitterionic detergent) and BSA act as carrier molecules, preventing the lipophilic analogs from adhering to plasticware or forming aggregates.

  • Reagent Dispensing: In a 384-well low-volume proplate, dispense 5 µL of purified SNAP-tagged CB1 receptor (10 nM final concentration).

  • Ligand Titration: Add 5 µL of the hexahydroinden-1-one analogs (11-point dose-response, 10 µM to 0.1 nM, maintaining a strict 1% final DMSO concentration).

  • Tracer Addition: Add 5 µL of a fluorescent cannabinoid tracer (e.g., CP55,940 conjugated to a red acceptor fluorophore) at its predetermined Kd​ concentration.

  • Incubation & Readout: Incubate in the dark for 2 hours at room temperature to reach equilibrium. Read on a time-resolved microplate reader (Excitation: 337 nm; Emission: 615 nm donor, 665 nm acceptor).

  • Self-Validating Checkpoint: The 665/615 nm emission ratio acts as an internal control. Any compound exhibiting intrinsic fluorescence will uniformly shift both channels, preserving the ratio. A known reference agonist must be run in parallel to establish the assay's Z'-factor (>0.6 required for validation).

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Design: Traditional CM5 dextran chips cause non-specific partitioning of hydrophobic molecules, destroying kinetic accuracy[5]. To preserve the native GPCR conformation and ensure accurate kinetic parameters, we utilize an L1 sensor chip designed to capture intact lipid bilayers (liposomes) containing the receptor[6].

Step-by-Step Methodology:

  • Chip Conditioning: Dock an L1 sensor chip into the SPR instrument. Clean the surface with consecutive injections of 40 mM octyl β-D-glucopyranoside (OG) at 10 µL/min[4].

  • Receptor Immobilization: Inject unilamellar liposomes containing the purified CB1 receptor at 5 µL/min for 15 minutes to form a supported lipid bilayer on the active channel (Fc2)[7].

  • Stabilization: Inject 10 mM NaOH to remove loosely bound liposomes, followed by a blocking injection of 0.1 mg/mL BSA to cap exposed hydrophobic sites.

  • Analyte Injection: Dilute the structural analogs in running buffer (PBS, 0.05% CHAPS, 2% DMSO). Inject in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ) at a flow rate of 30 µL/min for 120 seconds (association phase)[4].

  • Dissociation & Analysis: Allow running buffer to flow for 600 seconds to monitor dissociation.

  • Self-Validating Checkpoint: A reference channel (Fc1) containing empty liposomes must be utilized to subtract bulk refractive index changes and non-specific lipid binding. The kinetic fits are only validated if the Chi-square (χ²) value of the 1:1 Langmuir model is <10% of Rmax​ [3].

Mechanistic Pathway Visualization

Understanding the downstream consequences of receptor binding is critical for drug development. Upon successful binding of high-affinity analogs (like the DMH variant), the receptor undergoes a conformational shift that triggers intracellular signaling cascades[8].

Signaling LIG Bicyclic Lipid Ligand REC Target GPCR (e.g., CB1 Receptor) LIG->REC High-Affinity Binding GPRO Gi/o Protein Activation REC->GPRO Conformational Shift BARR β-Arrestin Recruitment REC->BARR Internalization CAMP cAMP Inhibition GPRO->CAMP Downstream Effector

Caption: GPCR signaling pathway activated by synthetic bicyclic lipid analogs.

References

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Safety & Regulatory Compliance

Safety

cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one proper disposal procedures

Proper management and disposal of complex synthetic intermediates are critical to maintaining laboratory safety, ensuring environmental compliance, and preserving the integrity of downstream analytical or biological assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of complex synthetic intermediates are critical to maintaining laboratory safety, ensuring environmental compliance, and preserving the integrity of downstream analytical or biological assays.

As a highly lipophilic bicyclic compound, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS: 871482-74-5) presents specific logistical challenges. Standard aqueous disposal methods are entirely ineffective and non-compliant for this molecule. This guide provides a field-proven, self-validating operational framework for the routine disposal and emergency spill response of this compound, grounded in causality and authoritative safety standards.

Physicochemical Profiling & Disposal Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The operational choices in this guide are dictated by two primary structural features:

  • The C9 (Nonyl) Aliphatic Chain: This imparts extreme lipophilicity (hydrophobicity). The compound will phase-separate in water, coat plumbing infrastructure, and bioaccumulate if introduced into the sanitary sewer. Therefore, aqueous decontamination or sink disposal is strictly prohibited.

  • The β -Hydroxy Ketone Moiety: This functional group is chemically sensitive to extreme pH environments. Exposure to strong acids or bases can catalyze an exothermic dehydration reaction, yielding an α,β -unsaturated ketone. Mixing this compound with corrosive waste streams can lead to unpredictable gas evolution or pressure buildup in sealed waste containers.

Table 1: Quantitative Physicochemical Data & Logistics Impact

PropertyValue (Structural Estimate)Operational & Disposal Logistics Impact
Molecular Formula C18H30O2Classifies as Non-halogenated organic waste ; suitable for standard high-temperature incineration.
Molecular Weight 278.43 g/mol High mass contributes to low volatility; presents a minimal inhalation hazard during routine cleanup.
Lipophilicity (LogP) > 4.0 (High)Insoluble in water; strictly prohibits sink disposal; necessitates the use of organic solvents (e.g., isopropanol) for surface decontamination.
Functional Groups β -hydroxy ketoneSensitive to extreme pH; must be strictly segregated from strong acidic, basic, or oxidizing waste streams.

Waste Management Decision Workflow

The following logic tree dictates the operational response based on the state of the generated waste.

WasteDisposal Start cis-3-Hydroxy-2-nonyl- 3a,4,5,6,7,7a-hexahydroinden-1-one Type Waste Generation Type Start->Type Routine Routine Lab Waste Type->Routine Spill Accidental Spill Type->Spill Liquid Liquid Waste (Dissolved in Solvent) Routine->Liquid Solid Solid Waste (Neat or Contaminated Material) Routine->Solid Containment Spill Containment: Absorb with Vermiculite/Sand Spill->Containment Segregate Segregate as: Non-Halogenated Organic Waste Liquid->Segregate Solid->Segregate Incineration Final Disposal: High-Temperature Incineration Segregate->Incineration Containment->Solid

Decision matrix for the classification, containment, and final disposal of hexahydroinden-1-one waste.

Standard Operating Procedure: Routine Disposal

This protocol ensures compliance with the for the cradle-to-grave management of hazardous materials[1].

Step 1: Waste Characterization & Segregation

  • Action: Classify the material as "Non-Halogenated Organic Waste."

  • Self-Validation Check: Before adding the compound (especially if dissolved in a solvent) to a bulk accumulation carboy, test a 1 mL aliquot of the existing waste stream with pH paper. Proceed only if the pH is neutral (pH 6–8). This prevents acid/base-catalyzed dehydration of the β -hydroxy ketone moiety.

Step 2: Containerization

  • Action: Deposit the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass[2].

  • Causality: HDPE prevents leaching of the lipophilic nonyl chain, while amber glass protects the ketone from potential photochemical degradation if stored for extended periods. Keep the container tightly capped unless actively adding waste.

Step 3: Labeling and Accumulation

  • Action: Affix a standardized hazardous waste label. Explicitly list "cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one" and the primary solvent (if applicable). Mark the accumulation start date[2].

  • Compliance: Transfer the container to your facility’s Central Accumulation Area (CAA) within your specific regulatory timeframe (e.g., 90 days for Large Quantity Generators)[3].

Step 4: Final Disposition

  • Action: Coordinate with licensed environmental health and safety (EHS) personnel to transport the waste for high-temperature incineration[1][4]. Incineration completely oxidizes the C18H30O2 framework into CO₂ and H₂O, eliminating environmental accumulation risks.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent surface contamination and slip hazards. This protocol aligns with for incidental releases[5][6].

Step 1: Assessment and PPE

  • Action: Evacuate non-essential personnel from the immediate area[7]. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[7][8].

Step 2: Dry Containment (CRITICAL)

  • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads[5].

  • Causality: Do NOT use water. Because of the compound's extreme lipophilicity (LogP > 4.0), water will not dissolve the chemical; it will only cause the oily substance to spread over a larger surface area, exacerbating the slip hazard and contamination zone.

Step 3: Recovery

  • Action: Use a non-sparking scoop or stiff cardboard to sweep the absorbed mixture. Place the saturated absorbent into a sealable, compatible solid waste container (e.g., a wide-mouth HDPE jar)[2].

Step 4: Surface Decontamination & Self-Validation

  • Action: Dampen a clean laboratory wipe with an organic solvent capable of dissolving lipophilic chains (e.g., Isopropanol or Ethanol). Wipe the affected surface thoroughly to remove the residual chemical film.

  • Self-Validation Check: After the solvent evaporates, perform a final wipe of the area with a clean, dry paper towel. If the towel shows no oily residue and the surface is no longer slick to the touch (using a gloved hand), the decontamination is successful. Dispose of all wipes in the solid organic waste container.

Step 5: Reporting

  • Action: Log the incident in accordance with your facility’s Chemical Hygiene Plan and notify the EHS department[8][9].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120.[Link]

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